AB21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28N2O |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone |
InChI |
InChI=1S/C23H28N2O/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20/h1-10H,11-19H2 |
InChI Key |
QYOJBFPGMAAOSE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Tumor Suppressor Protein p53
Disclaimer: The protein "AB21" as specified in the topic is not a recognized or characterized protein in scientific literature. To fulfill the detailed requirements of your request for an in-depth technical guide, the well-characterized and extensively researched tumor suppressor protein p53 has been used as a substitute. All data, protocols, and pathways described below pertain to the human p53 protein.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor that plays a central role in maintaining cellular and genetic stability.[1][2] Encoded by the TP53 gene, p53 responds to a wide array of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[3][4][5] In response to these stresses, p53 orchestrates a variety of cellular outcomes, such as cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged or potentially cancerous cells.[3][5][6] Due to its pivotal role in tumor suppression, the TP53 gene is the most frequently mutated gene in human cancers, with over 50% of all human tumors containing mutations in this gene.[3][5] This guide provides a comprehensive overview of the structure, function, and key signaling pathways of the p53 protein, along with detailed experimental protocols for its study.
p53 Protein Structure
The human p53 protein is a 393-amino acid polypeptide that is functionally active as a homotetramer.[2] The protein is modular, consisting of several distinct functional domains that contribute to its overall activity.[2][7]
Table 1: Structural and Biophysical Properties of the Human p53 Protein
| Property | Value | Source |
| Amino Acid Residues | 393 | [2] |
| Molecular Weight | Approximately 53 kDa | [6] |
| Functional Assembly | Homotetramer | [2][7] |
| Core Domain Structure (residues 102-292) | Beta sandwich scaffold with two large loops and a loop-sheet-helix motif, stabilized by a zinc atom. | [8] |
| Tetramerization Domain Structure (residues 325-355) | Consists of a short β-strand followed by an α-helix. | [2] |
| X-Ray Diffraction Resolution (Core Domain with DNA) | 2.20 Å | [8] |
| X-Ray Diffraction Resolution (Mutant p53 Core Domain) | 1.25 Å | [9] |
p53 Protein Function and Regulation
The primary function of p53 is to act as a transcription factor that regulates the expression of a multitude of target genes involved in key cellular processes.[3][5][6] The activity of p53 is tightly regulated at the post-translational level, with a complex network of modifications dictating its stability, localization, and transcriptional activity.[3][10]
Post-Translational Modifications (PTMs)
A diverse array of post-translational modifications (PTMs) dynamically regulates p53 function.[10][11] These modifications serve as a sophisticated signaling code that fine-tunes the p53 response to specific cellular stresses.[12]
Table 2: Key Post-Translational Modifications of the p53 Protein
| Modification Type | Key Sites | Modifying Enzymes (Examples) | Functional Consequence | Source |
| Phosphorylation | Ser15, Ser20, Ser37, Ser46, Ser376, Thr387 | ATM, ATR, CHK1, CHK2, HIPK2 | Stabilization, activation, enhanced DNA binding, interaction with co-activators. | [3][10][13] |
| Acetylation | Lys120, Lys164, Lys373, Lys382 | p300/CBP, PCAF | Increased DNA binding affinity, activation of pro-apoptotic genes. | [10][13][14] |
| Ubiquitination | Lys370, Lys372, Lys373, Lys381, Lys382, Lys386 | MDM2, COP1, Pirh2 | Proteasomal degradation (polyubiquitination), regulation of nuclear export (monoubiquitination). | [12] |
| SUMOylation | Lys386 | PIAS family | Transcriptional repression, sequestration in nuclear bodies. | [10][12] |
| Methylation | Lys370, Lys372, Lys382 | Set7/9, Smyd2 | Regulation of transcriptional activity. | [10] |
| Neddylation | Lys320, Lys321, Lys370, Lys372, Lys373 | MDM2 | Inhibition of transcriptional activity. | [15] |
| O-GlcNAcylation | Ser149 | OGT | Regulation of protein stability. | [10] |
DNA Binding Specificity
p53 binds to specific DNA sequences known as p53 response elements (REs) located in the regulatory regions of its target genes.[16] The consensus p53 RE is composed of two decameric half-sites, each with the sequence RRRCWWGYYY (where R is a purine, Y is a pyrimidine, and W is an adenine (B156593) or thymine), separated by a spacer of 0-13 base pairs.[17]
Table 3: Binding Affinities of p53 to Consensus DNA Response Elements
| Response Element | Central Motif (CWWG) | Relative Binding Affinity | Source |
| Con1 | CATG | Low cooperativity | [18] |
| Con2 | CTAG | High cooperativity | [18] |
| Con3 | CAAG | High cooperativity | [18] |
The p53 Signaling Pathway
The p53 signaling pathway is a complex network that integrates various stress signals to elicit a specific cellular response.[3][4]
Upstream Activation
In unstressed cells, p53 levels are kept low through continuous degradation, primarily mediated by the E3 ubiquitin ligase MDM2.[6][19] Upon cellular stress, such as DNA damage, upstream kinases like ATM and ATR are activated.[3] These kinases phosphorylate p53 at N-terminal residues, which disrupts the p53-MDM2 interaction, leading to p53 stabilization and accumulation.[13]
Caption: Upstream activation of the p53 signaling pathway.
Downstream Effects
Activated p53 translocates to the nucleus, where it binds to the REs of its target genes to regulate their transcription.[19] The specific set of genes activated by p53 determines the cellular outcome. For example, activation of CDKN1A (encoding p21) leads to cell cycle arrest, while activation of BAX, PUMA, and NOXA promotes apoptosis.[4][5][19]
Caption: Downstream transcriptional targets and cellular outcomes of p53 activation.
Key Experimental Protocols
The study of p53 relies on a variety of molecular and cellular biology techniques.[20] Detailed protocols for three fundamental methods are provided below.
Western Blotting for p53 Detection
Western blotting is a standard technique to detect and quantify p53 protein levels in cell or tissue lysates.[21]
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 (e.g., DO-1 or DO-7 clones) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: Workflow for Western Blotting analysis of p53.
Immunoprecipitation (IP) of p53
Immunoprecipitation is used to isolate p53 from a complex protein mixture, often to study its interaction with other proteins (Co-Immunoprecipitation) or its post-translational modifications.[23][24]
Protocol:
-
Cell Lysis: Prepare a non-denaturing cell lysate to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a p53-specific antibody (e.g., PAb421 monoclonal or a polyclonal antibody) overnight at 4°C.[23]
-
Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured p53 and its binding partners from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Caption: General workflow for p53 Immunoprecipitation.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for p53
ChIP-Seq is a powerful technique used to identify the genome-wide DNA binding sites of p53.[25][26]
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[27]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[27]
-
Immunoprecipitation: Immunoprecipitate the chromatin using a p53-specific antibody. An IgG control is used to assess non-specific binding.[16]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the p53-bound chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating in the presence of high salt.
-
DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based method.[27]
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify p53 binding sites.[16]
Caption: Workflow for identifying p53 DNA binding sites using ChIP-Seq.
Conclusion
The p53 protein remains a cornerstone of cancer research, with its complex regulation and diverse functions continuing to be areas of intense investigation. A thorough understanding of its structure, the intricacies of its signaling pathway, and the application of robust experimental methodologies are essential for researchers and drug development professionals aiming to leverage the p53 network for therapeutic benefit. This guide provides a foundational framework for these endeavors, summarizing key quantitative data and outlining detailed protocols to facilitate further research into this critical tumor suppressor.
References
- 1. Structure, Function and Clinical Significance of P53 Protein: A Review Article – International Journal of Health & Medical Research [ijhmr.com]
- 2. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. The structure of p53 tumour suppressor protein reveals the basis for its functional plasticity | The EMBO Journal [link.springer.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Frontiers | Post-Translational Modifications of p53 in Ferroptosis: Novel Pharmacological Targets for Cancer Therapy [frontiersin.org]
- 11. Frontiers | Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature [frontiersin.org]
- 12. Surf the Post-translational Modification Network of p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide and protein chemistry approaches to study the tumor suppressor protein p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Cell Detection of the p53 Protein by Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Algorithm for prediction of tumour suppressor p53 affinity for binding sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Detecting p53 Isoforms at Protein Level | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. medicine.tulane.edu [medicine.tulane.edu]
- 24. Interaction of p53 with Cellular Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
The AB21 Protein of Agaricus bisporus: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the AB21 protein, a novel dimeric protein discovered in the common button mushroom, Agaricus bisporus. First characterized by Komarek et al. in 2018, this compound exhibits unique structural and stability characteristics that position it as a subject of interest for further research and potential therapeutic applications. The protein displays remarkable thermal and pH stability and possesses a crystallographic structure with an intriguing similarity to bacterial pore-forming toxins of the ClyA superfamily.[1][2] Despite this structural homology, its biological function remains largely uncharacterized. This guide details the protein's properties, the experimental protocols for its study, and its structural information to facilitate ongoing research and development efforts.
Introduction
Agaricus bisporus, the most widely consumed mushroom globally, is a source of various bioactive compounds and proteins.[1][2] Among these, the this compound protein has emerged as a novel entity with no significant sequence similarity to other proteins of known function.[1][2] It was identified and characterized as a dimeric protein with high stability across a wide range of pH (4.5–10.5) and temperatures.[3][4] The protein was successfully expressed in a recombinant form in Escherichia coli, enabling detailed structural and functional analysis.[1][2] Notably, its three-dimensional structure reveals a rod-like helical bundle fold, bearing a resemblance to the ClyA superfamily of bacterial toxins, suggesting a potential, yet unconfirmed, pore-forming capability.[1][2] This whitepaper consolidates the available data on this compound, presenting its physicochemical properties, detailed experimental methodologies for its production and analysis, and its structural details to serve as a foundational resource for the scientific community.
Physicochemical Properties and Structural Data
The this compound protein is a dimer with distinct stability and structural features. The coding sequence for the this compound gene has been determined, and the protein's crystal structure has been resolved, providing a solid foundation for further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the this compound protein.
| Parameter | Value | Reference |
| Organism | Agaricus bisporus (White button mushroom) | [1][2] |
| Quaternary Structure | Dimeric | [1][2] |
| pH Stability Range | 4.5 - 10.5 | [3][4] |
| Thermal Stability | High (Thermostable) | [3][4] |
| Metal Ion Affinity | Weak affinity for Ni²⁺, Zn²⁺, Cd²⁺, Co²⁺ | [1][2] |
| Lectin Activity | None reported | [3][4] |
Table 1: Physicochemical Properties of this compound Protein.
| Parameter | Value | Reference |
| PDB ID | 6FPD | |
| Method | X-Ray Diffraction | |
| Resolution | 2.50 Å | |
| Structure | Rod-like helical bundle fold | [1][2] |
| Structural Homology | ClyA superfamily of bacterial toxins | [1][2] |
Table 2: Crystallographic Data for this compound Protein.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound protein, based on the work by Komarek et al. (2018).
Gene Cloning and Recombinant Protein Expression
The coding sequence of the this compound gene was identified and used for recombinant expression in E. coli.
Protocol:
-
Gene Amplification: The this compound gene sequence is amplified from Agaricus bisporus cDNA.
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET series) suitable for E. coli. The vector should contain a suitable promoter (e.g., T7) and a selectable marker.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger volume of culture medium.
-
Induction: The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with an optimal concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Harvesting: After induction for a specified period (e.g., 3-5 hours) at a suitable temperature (e.g., 37°C), the cells are harvested by centrifugation.
Protein Purification
A multi-step chromatography process is typically employed to purify the recombinant this compound protein.
Protocol:
-
Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Affinity Chromatography (Optional): If an affinity tag (e.g., His-tag) is used, the clarified lysate is first passed through a corresponding affinity column (e.g., Ni-NTA).
-
Ion-Exchange Chromatography (IEX): The protein solution is loaded onto an ion-exchange column (anion or cation exchange, depending on the protein's pI and buffer pH). Proteins are eluted with a salt gradient.
-
Size-Exclusion Chromatography (SEC): The fractions containing this compound are pooled, concentrated, and loaded onto a size-exclusion chromatography column to separate proteins based on size and remove any remaining impurities and aggregates.
-
Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE.
Thermal and pH Stability Assays
The stability of the this compound protein can be assessed using techniques like thermal shift assays (differential scanning fluorimetry).
Protocol for Thermal Shift Assay:
-
Sample Preparation: The purified this compound protein is diluted to a final concentration of approximately 2-5 µM in a 96-well PCR plate. A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.
-
Buffer Screening (for pH stability): To assess pH stability, the protein is incubated in a range of buffers with different pH values (e.g., from pH 4.0 to 11.0).
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature and fitting the data to a Boltzmann equation. A higher Tₘ indicates greater thermal stability.
Signaling Pathways and Logical Relationships
As of the current literature, the function of this compound is unknown, and it has not been implicated in any specific signaling pathways. Its structural similarity to pore-forming toxins suggests a potential mechanism of action that may involve membrane interaction, but this remains to be experimentally validated.
Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow from gene identification to protein characterization.
A general workflow for the study of the this compound protein.
Logical Relationship of this compound Structural Homology
This diagram illustrates the logical connection between the observed structure of this compound and its potential function based on homology.
Hypothesized function of this compound based on structural homology.
Conclusion and Future Directions
The this compound protein from Agaricus bisporus represents a novel and structurally intriguing molecule. Its high stability and unique architecture, reminiscent of bacterial toxins, make it a compelling target for further investigation. The protocols outlined in this document provide a framework for consistent and reproducible research into its properties. Key future research should focus on elucidating its biological function. Investigating its potential interaction with cell membranes and its pore-forming capabilities will be crucial to understanding its role in the biology of A. bisporus and to explore any potential applications in biotechnology or drug development. The lack of known sequence homologs suggests it may be the first characterized member of a new protein family, opening up new avenues of research in fungal proteomics.
References
- 1. Agaricus bisporus Crude Extract: Characterization and Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and properties of this compound, a novel Agaricus bisporus protein with structural relation to bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Mab-21 Protein Family: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Functions, Homologs, and Therapeutic Potential of the Mab-21 Protein Family
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Male abnormal 21 (Mab-21) protein family is a group of highly conserved proteins that play crucial roles in embryonic development across a wide range of species, from nematodes to humans. First identified in Caenorhabditis elegans for its role in sensory organ formation, the Mab-21 family has since been implicated in a multitude of developmental processes in vertebrates, including the formation of the eye, brain, limbs, heart, and liver.[1][2][3] The family's profound impact on cell fate determination and morphogenesis has made it a subject of intense research, with significant implications for understanding congenital disorders and developing novel therapeutic strategies.
This technical guide provides a comprehensive overview of the Mab-21 protein family, its key homologs, their molecular functions, and the signaling pathways they modulate. It also details experimental protocols for studying these proteins and presents quantitative data to facilitate further research and drug development efforts.
The Mab-21 Protein Family and its Homologs
The Mab-21 gene family is evolutionarily conserved, with homologs identified in numerous species, including Drosophila, Zebrafish, Xenopus, chicken, mouse, and humans.[4][5] In vertebrates, the family primarily consists of two well-characterized paralogs: Mab21l1 and Mab21l2.[4] These proteins share a high degree of amino acid sequence similarity, often exceeding 90%, suggesting a degree of functional redundancy.[3][4] A third member, Mab21l3, has also been identified.[5]
Mammalian Mab-21 homologs are typically nuclear basic proteins with a molecular weight of approximately 41 kDa.[2] While they lack well-defined functional motifs, they possess a putative nucleotidyltransferase (NTase) domain, suggesting a potential role in nucleic acid metabolism.[6] However, their precise enzymatic activity remains to be fully elucidated.[6]
Table 1: Key Homologs of the Mab-21 Protein Family
| Homolog | Species | Key Functions |
| mab-21 | C. elegans | Sensory organ identity and morphogenesis.[2][4] |
| Mab21l1 | Vertebrates | Eye (lens placode) and brain development, genital tubercle formation.[3][4] |
| Mab21l2 | Vertebrates | Eye, brain, heart, liver, and neural tube development; gastrulation.[1][3] |
| Mab21l3 | Vertebrates | Less characterized, but implicated in developmental processes.[5] |
Molecular Function and Signaling Pathways
The Mab-21 protein family primarily functions in cell fate specification and tissue morphogenesis during embryonic development. Their expression is tightly regulated, both spatially and temporally, in developing tissues.
Role in Development
Eye Development: Both Mab21l1 and Mab21l2 are crucial for normal eye development. Their expression is observed in the developing lens, retina, and optic nerve.[7][8] Mab21l1 is particularly important for the development of the lens placode.[3]
Neural Development: Mab-21 homologs are expressed in partially overlapping territories in the embryonic brain and are considered important factors in various aspects of vertebrate neural development.[2]
Cardiac and Hepatic Development: Mab21l2 is essential for the proper development of the heart and liver.[3]
Interaction with the TGF-β/BMP Signaling Pathway
A significant aspect of Mab-21 protein function is its interaction with the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. In C. elegans, mab-21 is genetically downstream of a TGF-β signaling pathway involved in sensory organ formation.[1][8]
In vertebrates, MAB21L2 has been shown to physically interact with SMAD1, a key intracellular effector of the BMP signaling pathway.[1][8] This interaction appears to modulate BMP signaling, as MAB21L2 can antagonize the effects of BMP4 overexpression.[1] Functionally, MAB21L2 acts as a transcriptional repressor when targeted to a heterologous promoter.[1][8]
Below is a diagram illustrating the interaction of MAB21L2 with the BMP signaling pathway.
Quantitative Data
Precise quantitative data for the Mab-21 protein family, such as expression levels in transcripts per million (TPM) or binding affinities (Kd), are not extensively reported in the literature. However, qualitative and semi-quantitative data from various studies are summarized below.
Table 2: Expression Patterns of Mab21l1 and Mab21l2 in Mouse Embryos
| Embryonic Day (E) | Tissue/Organ | Mab21l1 Expression | Mab21l2 Expression | Reference |
| E8.5 - E15 | Mid- and Hindbrain | Detected | Strong | [2] |
| E8.5 - E15 | Otic Vesicle | Not specified | Strong | [2] |
| E9.5 | Optic Vesicle | Intense | Predominantly dorsal | [7] |
| E10 | Lens Placode | Restricted and strong | Low | [7] |
| E12 | Neural Retina | Co-expressed | Co-expressed | [7] |
| E12 | Lens Epithelium | Expressed | Not detected | [7] |
| E12 | Optic Nerve | Not detected | Expressed | [7] |
| E8.5 - E15 | Limb Bud | Detected | Strong | [2] |
Table 3: Biochemical Properties and Interactions of MAB21 Family Proteins
| Protein | Property/Interaction | Method | Finding | Reference |
| MAB21L1 | Nucleotide Binding | X-ray Crystallography | Binds CTP and ATP with weak affinity. | [6] |
| MAB21L2 | Protein Interaction | Immunoprecipitation | Binds to SMAD1 in vivo and in vitro. | [1][8] |
| MAB21L2 | Protein Interaction | In vitro binding assay | Binds to the SMAD1-SMAD4 complex. | [1][8] |
| MAB21L2 | Transcriptional Activity | Luciferase Reporter Assay | Acts as a transcriptional repressor. | [1][8] |
| MAB21L1/L2 | Subcellular Localization | Immunohistochemistry | Primarily localized to the nucleus. | [3][9] |
Experimental Protocols
This section provides generalized protocols for key experiments used to study the Mab-21 protein family. These should be adapted and optimized for specific experimental conditions.
In Situ Hybridization for Mab21l1/l2 mRNA Detection
This protocol outlines the general steps for detecting the spatial expression pattern of Mab21l1 and Mab21l2 mRNA in embryonic tissues.
Protocol Steps:
-
Tissue Preparation:
-
Collect embryos at the desired developmental stage.
-
Fix embryos in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotect in sucrose (B13894) solutions and embed in OCT compound for cryosectioning, or process for paraffin embedding.
-
Cut sections (10-20 µm) and mount on slides.
-
-
Probe Synthesis:
-
Linearize plasmid DNA containing the Mab21l1 or Mab21l2 cDNA.
-
Perform in vitro transcription using a DIG RNA Labeling Kit to generate digoxigenin (B1670575) (DIG)-labeled antisense RNA probes.
-
Purify the probe and verify its integrity.
-
-
Hybridization:
-
Pretreat sections with proteinase K.
-
Prehybridize sections in hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove non-specific probe binding.
-
Block non-specific antibody binding sites.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP.
-
-
Imaging and Analysis:
-
Mount the slides and image using a bright-field microscope.
-
Analyze the spatial distribution of the mRNA signal.
-
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol describes the general steps to investigate the interaction between a Mthis compound family protein and a putative binding partner (e.g., MAB21L2 and SMAD1).
Protocol Steps:
-
Cell Lysate Preparation:
-
Culture and transfect cells with expression vectors for the proteins of interest if necessary.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-MAB21L2) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-SMAD1).
-
Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Implications for Drug Development
The critical role of the Mab-21 protein family in development makes its members potential targets for therapeutic intervention in developmental disorders. Mutations in human MAB21L1 and MAB21L2 have been linked to congenital syndromes characterized by eye, cerebellar, craniofacial, and genital abnormalities.[3]
Understanding the precise molecular mechanisms by which MAB-21 proteins function, including their potential enzymatic activities and their interactions with signaling pathways like TGF-β/BMP, could open avenues for the development of small molecules or biologics to modulate their activity. For instance, compounds that could restore the function of mutant MAB-21 proteins or modulate the downstream effects of their dysregulation could be of therapeutic value.
Further research into the structure of MAB-21 proteins, particularly in complex with their binding partners, will be crucial for structure-based drug design. The development of high-throughput screening assays to identify modulators of MAB-21 activity is also a promising direction for future drug discovery efforts.
Conclusion
The Mab-21 protein family represents a group of essential developmental regulators with profound effects on cell fate and tissue morphogenesis. Their conserved nature across species highlights their fundamental importance in biology. While significant progress has been made in understanding their roles in eye, brain, and organ development, as well as their interplay with key signaling pathways, many questions remain. The precise biochemical functions of their putative nucleotidyltransferase domains and the full spectrum of their interacting partners are key areas for future investigation. A deeper understanding of the Mab-21 protein family holds the promise of not only unraveling fundamental principles of developmental biology but also paving the way for novel therapeutic approaches to a range of congenital disorders.
References
- 1. mab21l2 transgenics reveal novel expression patterns of mab21l1 and mab21l2, and conserved promoter regulation without sequence conservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental expression of Mab21l2 during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAB21L1 modulates gene expression and DNA metabolic processes in the lens placode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Male Abnormal Gene Family 21 (Mthis compound) Members Regulate Eye Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of missense MAB21L1 variants in microphthalmia and aniridia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. MAB21L2, a vertebrate member of the Male-abnormal 21 family, modulates BMP signaling and interacts with SMAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanism of Action of KRAS Protein: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of the protein and uncontrolled cell division.[2][3] This guide provides an in-depth examination of the KRAS mechanism of action, its role in oncogenesis, quantitative data on its function and inhibition, detailed experimental protocols for its study, and visualizations of its core signaling pathways.
The KRAS GTPase Cycle: A Molecular On/Off Switch
Under normal physiological conditions, KRAS cycles between two distinct conformational states: an inactive state bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state bound to guanosine triphosphate (GTP).[4][5] This cycling process, known as the GTPase cycle, is tightly regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): GEFs, such as Son of Sevenless (SOS1), promote the dissociation of GDP from KRAS.[1][6] Due to the high intracellular concentration of GTP relative to GDP, GTP then preferentially binds to the nucleotide-free KRAS, shifting it to the active "on" state.[7]
-
GTPase-Activating Proteins (GAPs): GAPs, such as RasGAP, enhance the intrinsically slow GTP hydrolysis activity of KRAS, accelerating the conversion of GTP to GDP.[1][8] This returns KRAS to its inactive "off" state, terminating the signal.[5]
In its active, GTP-bound state, KRAS undergoes a conformational change, primarily in its Switch I and Switch II regions, allowing it to bind to and activate a multitude of downstream effector proteins.[4]
Oncogenic KRAS: A State of Constitutive Activation
Oncogenic mutations in KRAS, most commonly occurring at codons G12, G13, and Q61, disrupt the GTPase cycle.[5][7] These mutations impair the ability of KRAS to hydrolyze GTP, either by reducing its intrinsic catalytic activity or by preventing the binding of GAPs.[5][8] This results in a protein that is perpetually locked in the GTP-bound, active state, leading to continuous and unregulated downstream signaling that drives tumorigenesis.[2][3] KRAS mutations are highly prevalent in some of the deadliest cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3][9]
Downstream Signaling Pathways
Activated KRAS serves as a signaling hub, primarily engaging two major downstream pathways crucial for cell fate decisions:[4][10]
-
RAF-MEK-ERK (MAPK) Pathway: This is a key pathway regulated by KRAS.[10] Active KRAS recruits and activates RAF kinases (e.g., c-Raf) at the cell membrane.[4] This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10][11] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[11][12]
-
PI3K-AKT-mTOR Pathway: KRAS can also activate Phosphoinositide 3-kinase (PI3K).[4][13] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14][15] PIP3 acts as a second messenger, recruiting and activating kinases such as AKT and PDK1.[16] The activated AKT then phosphorylates a host of substrates that promote cell survival, growth, and proliferation, notably through the mTOR complex.[16][17]
Quantitative Data
Table 1: Prevalence of Common KRAS Mutations in Major Cancer Types
| Mutation | Pancreatic Cancer | Colorectal Cancer | Non-Small Cell Lung Cancer (NSCLC) |
| G12D | Prevalent | ~30-40% of KRAS mutations | Less frequent |
| G12V | Prevalent | ~20-30% of KRAS mutations | Less frequent |
| G12C | Less frequent | ~2-4%[18] | ~13%[18] / ~40% of KRAS mutations[10] |
| G12R | Prevalent[10] | Less frequent | Less frequent |
| Data compiled from multiple sources indicating relative frequencies.[3][10][18] |
Table 2: Dissociation Constants (KD) of KRAS Inhibitors
| Compound | KRAS Mutant | KD (nM) | Target Pocket |
| MRTX1133 | G12D | 0.40 ± 0.11 | Non-covalent |
| G12C | 2.35 ± 0.10 | Non-covalent | |
| G12V | 1.72 ± 0.11 | Non-covalent | |
| Wild-Type | 2560 ± 56 | Non-covalent | |
| MRTX849 (Adagrasib) | G12C | 9.59 ± 2.09 | Covalent (Switch-II) |
| Wild-Type, G12D, G12V | >20,000 | Covalent (Switch-II) | |
| AMG510 (Sotorasib) | G12C | 220 ± 47 | Covalent (Switch-II) |
| Wild-Type, G12D, G12V | >20,000 | Covalent (Switch-II) | |
| Data from a biochemical competition binding assay.[19] |
Experimental Protocols
GTPase Activity Assay (Phosphate Release)
This assay quantitatively measures the intrinsic or GAP-stimulated GTP hydrolysis by KRAS by detecting the release of inorganic phosphate (B84403) (Pi).[20]
Principle: The amount of Pi released is directly proportional to the GTP hydrolyzed by KRAS. A malachite green-based colorimetric reagent is often used, which forms a colored complex with free phosphate, absorbable at ~620-650 nm.
Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).[21]
-
Enzyme Preparation: Purify recombinant KRAS protein. For GAP-stimulated assays, also purify the catalytic domain of a GAP (e.g., p120GAP).
-
Reaction Initiation: In a 96-well plate, combine KRAS protein with the reaction buffer. To start the reaction, add a saturating concentration of GTP (e.g., 2 µM).[21] For GAP-stimulated assays, include the GAP protein in the reaction mix.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60, 120 minutes).[21]
-
Detection: Stop the reaction and measure Pi release by adding the phosphate detection reagent (e.g., Transcreener GDP Assay reagents or a malachite green solution).[21]
-
Quantification: Read the absorbance on a plate reader. Calculate the amount of Pi released by comparing the readings to a phosphate standard curve. The rate of GTP hydrolysis can then be determined.
KRAS Activation (Pull-Down) Assay
This assay is used to specifically isolate and quantify the amount of active, GTP-bound KRAS from cell lysates.[22][23]
Principle: A fusion protein containing the Ras-Binding Domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound Ras, is used as bait. This bait, often fused to Glutathione S-transferase (GST), is immobilized on glutathione-agarose beads to "pull down" active KRAS.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency. After desired treatment (e.g., growth factor stimulation), wash cells with ice-cold PBS and lyse them on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors).[22][24]
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[24]
-
Affinity Precipitation:
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min).[22] Wash the pellet three times with lysis buffer to remove non-specifically bound proteins.[22]
-
Elution and Analysis:
-
After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[22]
-
Analyze the eluted proteins by SDS-PAGE and Western blot using a KRAS-specific antibody.
-
A sample of the total cell lysate should be run in parallel as an input control.
-
Nucleotide Exchange Assay (TR-FRET)
This assay measures the exchange of GDP for GTP, a reaction catalyzed by GEFs, and is suitable for high-throughput screening of inhibitors that block this interaction.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to a tagged KRAS protein. When a Europium (Eu)-labeled antibody binds the tagged KRAS (donor) and a fluorescent GTP analog (acceptor) binds to KRAS, they are brought into proximity, allowing FRET to occur. Compounds that inhibit nucleotide exchange will reduce the FRET signal.[25][26]
Methodology:
-
Reagent Preparation: Use a kit containing His-tagged KRAS protein, an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate), and a GTP analog labeled with a FRET acceptor (e.g., GTP-Red).[25]
-
Assay Setup: In a low-volume 384-well plate, dispense the test compounds at various concentrations.
-
Reaction:
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-60 minutes) to allow the binding reaction to reach equilibrium.[26]
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates that the test compound has inhibited the binding of GTP to KRAS. IC50 values can be determined from the dose-response curve.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. An overview of RAS protein mutations in cancer and KRAS-targeted therapeutics. | Revvity [revvity.com]
- 3. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS mutations and lung cancer: Treatment and outlook [medicalnewstoday.com]
- 10. mdpi.com [mdpi.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 18. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 23. researchgate.net [researchgate.net]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 26. aurorabiolabs.com [aurorabiolabs.com]
Technical Guide: AB21 Protein of Agaricus bisporus
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the AB21 protein, a novel protein identified in the common white button mushroom, Agaricus bisporus. The document details its genetic origin, amino acid sequence, structural characteristics, and biophysical properties. While the precise biological function of this compound remains to be elucidated, its structural homology to bacterial pore-forming toxins suggests potential avenues for future research and application. This guide consolidates available data, including quantitative structural and physicochemical parameters, and outlines the key experimental methodologies employed in its characterization.
Introduction
This compound is a recently characterized dimeric protein originating from Agaricus bisporus, one of the most widely consumed mushrooms globally.[1] Initial studies have revealed that this compound possesses a unique structural architecture with no significant sequence similarity to other proteins of known function, marking it as the first characterized member of its protein family.[1] Notably, it exhibits high thermal and pH stability.[1] The protein's structure bears a resemblance to the ClyA superfamily of bacterial pore-forming toxins, although a direct toxic or pore-forming activity has not yet been demonstrated.[1] Given its stability and unique structure, this compound presents an intriguing subject for further investigation in fields ranging from structural biology to drug development.
Genetic Origin and Protein Sequence
The this compound protein is of fungal origin, encoded by the this compound gene in Agaricus bisporus.[1] The coding sequence for the protein has been determined, enabling its expression in recombinant systems for detailed study.[1]
Table 1: Gene and Protein Identifiers
| Attribute | Identifier | Source |
| Organism | Agaricus bisporus (White button mushroom) | UniProt |
| UniProtKB Accession | A0A384E160 | UniProt |
| PDB ID | 6FPD | RCSB PDB |
The full amino acid sequence of the this compound protein, as retrieved from the UniProt database (A0A384E160), is provided below. The submitted sequence consists of 208 amino acids and includes a C-terminal polyhistidine tag, which is a common feature for purification of recombinant proteins.
SSNAIDFPFAHEDVVQKTVDDVRTLSNMSAAADQGVHDVNHSSKTLAERYKDDITALAVLPPRVDEFAKSFNDILWAGRTSATHGVSRITDFVDVTVVGIVEDIKTPEDRDEAVIELNAIAGQKSKPVDGFPGATRRLDGIWNTSSTDAANIAKVLAEATDIEKTVKELTTAFSPAKAGYKKVQEALRAYASSITKLAAALEHHHHHH
Physicochemical and Structural Properties
The this compound protein has been characterized as a highly stable molecule. It maintains its structural integrity over a broad pH range of 4.5 to 10.5 and exhibits significant thermal stability.[2][3] Studies have also indicated a weak affinity for divalent transition metal ions such as nickel, zinc, cadmium, and cobalt.[1]
The three-dimensional structure of this compound was determined by X-ray diffraction.[4] The protein exists as a dimer and folds into a distinctive rod-like helical bundle.[1][4] This structural motif is similar to that of certain bacterial toxins, particularly those belonging to the ClyA superfamily.[1]
Table 2: Structural and Biophysical Data for this compound Protein (PDB ID: 6FPD)
| Parameter | Value | Source |
| Method of Structure Determination | X-RAY DIFFRACTION | RCSB PDB |
| Resolution | 2.50 Å | RCSB PDB |
| R-Value Free | 0.317 | RCSB PDB |
| R-Value Work | 0.243 | RCSB PDB |
| Total Structure Weight | 22.66 kDa | RCSB PDB |
| Modeled Residue Count | 191 | RCSB PDB |
| Deposited Residue Count | 208 | RCSB PDB |
| Molecular Weight (Da) | 22,539 | UniProt |
Biological Function
As of the date of this guide, the biological function of the this compound protein in Agaricus bisporus is classified as unknown.[4] Despite its structural similarity to pore-forming toxins, it does not exhibit lectin activity.[2][3] Immunostaining experiments have confirmed that this compound is abundantly present in the fruiting bodies of the mushroom.[1] The lack of a defined function, coupled with its unique structural features, makes this compound a compelling target for functional genomic and proteomic studies.
Signaling Pathways
Currently, there is no published information detailing the involvement of the this compound protein in any cellular signaling pathways. Its biological relevance and interaction partners within the fungal proteome are yet to be determined.[2]
Below is a logical diagram illustrating the current state of knowledge regarding the this compound protein.
References
- 1. Structure and properties of this compound, a novel Agaricus bisporus protein with structural relation to bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for Proteins in the Liquid Extract of Edible Mushroom, Agaricusbisporus, and Studying their Antibacterial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary X-ray crystallographic analysis of tyrosinase from the mushroom Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biophysical Properties of the Hypothetical AB21 Protein
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the biophysical characteristics of the hypothetical protein AB21, a novel therapeutic target. Key physicochemical parameters, structural stability, and interaction kinetics have been elucidated through a series of established and advanced analytical techniques. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols and workflow diagrams are included to facilitate reproducibility and further investigation into the this compound system.
Core Physicochemical Properties
The fundamental biophysical properties of a protein are critical for understanding its function and for the development of stable biotherapeutics.[1] The primary amino acid sequence of this compound was analyzed using computational tools to predict its core physicochemical parameters.[2] These parameters provide a baseline for experimental design and interpretation.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Value | Method of Determination |
| Molecular Weight (Mw) | 45.2 kDa | In silico sequence analysis (ProtParam)[3] |
| Theoretical Isoelectric Point (pI) | 6.85 | In silico sequence analysis (ProtParam)[3] |
| Total Negatively Charged Residues (Asp + Glu) | 183 | In silico sequence analysis (ProtParam)[3] |
| Total Positively Charged Residues (Arg + Lys) | 185 | In silico sequence analysis (ProtParam)[3] |
| Instability Index | 35.7 (Predicted as stable) | In silico sequence analysis (ProtParam)[4] |
| Aliphatic Index | 88.4 | In silico sequence analysis (ProtParam)[4] |
| Grand Average of Hydropathicity (GRAVY) | -0.254 | In silico sequence analysis (ProtParam)[4] |
Structural Integrity and Thermal Stability
The stability of a protein is paramount to its biological function and viability as a therapeutic agent. A variety of biophysical methods can be employed to assess protein stability and folding.[1] The thermal stability of this compound was assessed using Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy.
Table 2: Thermal Stability Parameters of this compound
| Parameter | Value | Method of Determination |
| Melting Temperature (Tm) | 62.5 °C | Differential Scanning Fluorimetry (DSF)[5] |
| Aggregation Temperature (Tagg) | 68.0 °C | Dynamic Light Scattering (DLS)[6] |
| Secondary Structure Content (at 25 °C) | 45% α-helix, 25% β-sheet, 30% random coil | Circular Dichroism (CD) Spectroscopy[6] |
| Change in Heat Capacity (ΔCp) | 18.5 kJ/(mol·K) | Differential Scanning Calorimetry (DSC)[7][8] |
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to determine the thermal stability of a protein by measuring changes in fluorescence as the protein unfolds in the presence of a hydrophobic-sensitive dye.[5]
-
Protein Preparation: Recombinant this compound was purified to >95% homogeneity, as determined by SDS-PAGE. The protein was dialyzed into a buffer of 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Assay Setup: A 25 µL reaction was prepared in a 96-well PCR plate. Each well contained 2 µg of this compound protein and a 5X final concentration of SYPRO Orange dye.
-
Instrumentation: The plate was sealed and placed in a quantitative PCR instrument equipped with a melt-curve analysis module.[5]
-
Data Acquisition: The temperature was ramped from 25 °C to 95 °C at a rate of 1 °C/minute. Fluorescence was monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve to a Boltzmann equation, where the Tm represents the midpoint of the transition.
Protein-Ligand Interaction Kinetics
Understanding the binding kinetics of this compound with its interaction partners is crucial for elucidating its biological function and for the development of targeted therapeutics. Surface Plasmon Resonance (SPR) was employed to determine the kinetic parameters of the interaction between this compound and its putative ligand, Ligand-X.[1][9]
Table 3: Kinetic and Affinity Constants for this compound Interaction with Ligand-X
| Parameter | Value | Method of Determination |
| Association Rate Constant (ka) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (kd) | 8.0 x 10-4 s-1 | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant (KD) | 3.2 nM | Surface Plasmon Resonance (SPR)[10] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[1]
-
Surface Preparation: A CM5 sensor chip was activated using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: this compound protein was immobilized on the sensor surface via amine coupling to a density of approximately 2000 response units (RU). The surface was then blocked with 1 M ethanolamine-HCl.
-
Analyte Injection: A series of concentrations of Ligand-X (0.1 nM to 100 nM) were injected over the sensor surface at a flow rate of 30 µL/min.
-
Data Acquisition: The association and dissociation phases were monitored in real-time. The surface was regenerated between cycles using a pulse of 10 mM glycine-HCl, pH 2.5.
-
Data Analysis: The resulting sensorgrams were fit to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[10]
Hypothetical Signaling Pathway of this compound
Computational and preliminary experimental data suggest that this compound is a key component of a cellular signaling cascade initiated by an external growth factor (GF). In this proposed pathway, GF binding to its receptor (GF-R) leads to the recruitment and activation of this compound, which in turn phosphorylates a downstream kinase (Kinase-Y), ultimately leading to the activation of a transcription factor (TF-Z) and subsequent gene expression.[11]
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Unveiling the mysteries: Functional insights into hypothetical proteins from Bacteroides fragilis 638R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gni :: Genomics & Informatics [genominfo.org]
- 4. Computational structural and functional analysis of hypothetical proteins of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Biophysical characterisation – Sample Preparation and Characterisation Facility [embl.org]
- 7. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of a protein antigen-antibody interaction limited by mass transport on an optical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Part 1: Interleukin-21 (IL-21): A Pleiotropic Cytokine
An in-depth analysis of the identifier "AB21" reveals its application to several distinct biological molecules. This guide focuses on two prominent examples: Interleukin-21 (IL-21) , a crucial cytokine in the human immune system, and This compound , a novel protein isolated from the edible mushroom Agaricus bisporus. The comprehensive data available for IL-21 allows for a detailed exploration of its biological roles, signaling pathways, and the experimental protocols used in its study, aligning with the core requirements for a technical guide for researchers and drug development professionals.
Interleukin-21 (IL-21) is a type I cytokine that plays a pivotal role in regulating both innate and adaptive immunity.[1][2][3] Produced primarily by activated CD4+ T cells and Natural Killer T (NKT) cells, IL-21 exerts pleiotropic effects on a wide range of immune cells, including T cells, B cells, Natural Killer (NK) cells, and dendritic cells.[1][3][4] Its capacity to both promote and inhibit immune responses makes it a molecule of significant interest for therapeutic applications in cancer, autoimmunity, and infectious diseases.[1][5]
Core Biological Roles of IL-21
The function of IL-21 is context-dependent, influencing the proliferation, differentiation, and effector functions of various immune cells.
-
B-Cell Regulation : IL-21 is a potent regulator of B-cell fate. It drives the differentiation of B cells into plasma cells, which are responsible for antibody production, and is critical for the generation of germinal centers where B cells mature.[3][6] It can induce the secretion of IgM, IgG, and IgA, thereby playing a significant role in humoral immunity.[6]
-
T-Cell Modulation : IL-21 acts as a co-mitogen for T-cells, augmenting their proliferation.[4] It enhances the cytotoxic activity of CD8+ T cells, which are essential for eliminating virally infected and cancerous cells.[3][7] Furthermore, IL-21 is involved in the differentiation of T helper 17 (Th17) cells and T follicular helper (Tfh) cells.[2][8]
-
NK Cell Activation : IL-21 enhances the cytotoxic functions and maturation of NK cells, which are a key component of the innate immune system's defense against tumors and viral infections.[7]
-
Antitumor and Autoimmune Effects : Due to its ability to bolster cytotoxic immune responses, IL-21 has been investigated as a potential anticancer agent.[5] Conversely, its potent pro-inflammatory and immune-activating properties can also contribute to the pathogenesis of autoimmune diseases.[2][5]
Quantitative Data Summary
The interaction of IL-21 with its receptor complex and its effects on immune cells have been quantified in various studies.
| Parameter | Value | Cell Type / Context | Reference |
| Binding Affinity (KD) | |||
| IL-21 to IL-21Rα | ~70 pM | Human | [9] |
| IL-21 to common γ-chain (γC) | ~160 μM | Human | [9] |
| Effective Concentration | |||
| In vitro T-cell stimulation | 100 ng/mL | Human PBMCs | [10] |
| In vitro B-cell stimulation | 20-100 ng/mL | Human B-cells | [6][11] |
| In vitro NK cell expansion | 10-50 ng/mL | Human NK cells | [12][13] |
| Cellular Response | |||
| Specific Lysis by NK cells | ~40-60% | Rhabdomyosarcoma cells (E:T 10:1) | [12][13] |
IL-21 Signaling Pathways
IL-21 mediates its effects by binding to a heterodimeric receptor complex composed of the specific IL-21 receptor alpha chain (IL-21Rα) and the common gamma chain (γc), which is shared with other cytokines like IL-2, IL-4, and IL-7.[1][6] This binding activates several downstream signaling cascades, primarily the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][14] The MAPK and PI3K pathways are also involved, contributing to the proliferative effects of IL-21.[11][15]
-
JAK-STAT Pathway : Upon IL-21 binding, JAK1 and JAK3 kinases associated with the receptor chains are activated.[6][14] These kinases then phosphorylate tyrosine residues on the IL-21R cytoplasmic domain, creating docking sites for STAT proteins. IL-21 preferentially activates STAT1 and STAT3, and to a lesser extent, STAT5.[6][11] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of IL-21-responsive genes.[16] STAT3 is particularly critical for many of IL-21's effects on B-cell differentiation.[6]
-
PI3K/Akt and MAPK Pathways : IL-21 can also weakly induce the phosphorylation of Akt and Shc, key components of the PI3K and MAPK pathways, respectively.[11] These pathways are important for mediating the proliferative signals of IL-21.[11][15]
Experimental Protocols
This protocol is a standard method to quantify the activation of a key downstream signaling molecule following cell stimulation with IL-21.[11][17]
a. Cell Culture and Stimulation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a specific immune cell subset (e.g., purified CD4+ T cells) in complete RPMI medium.
-
Starve cells of cytokines for 4-6 hours prior to stimulation to reduce baseline signaling.
-
Stimulate cells with recombinant human IL-21 (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[11]
-
Include a non-stimulated control for comparison.
b. Protein Lysate Preparation:
-
Harvest cells by centrifugation at 4°C.
-
Wash cells once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][18]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[18]
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose to x-ray film or an imaging system.[17]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.
Part 2: this compound from Agaricus bisporus
A distinct molecule, also designated this compound, has been identified and characterized from the common mushroom, Agaricus bisporus. This protein represents a novel discovery with no significant sequence similarity to other proteins of known function.[19][20]
Core Biological Properties
Research on this compound from A. bisporus has focused on its structural and physicochemical properties.
-
Structure : Crystallographic studies reveal that this compound is a dimeric protein with a rod-like helical bundle fold.[19][20] This structure shares similarities with the ClyA superfamily of bacterial pore-forming toxins, although a pore-forming function has not been demonstrated for this compound.[19][20]
-
Stability : The protein exhibits high thermal stability and is stable across a wide pH range.[19][20]
-
Binding : this compound has a weak affinity for divalent ions of some transition metals, such as nickel, zinc, and cobalt.[19][20]
-
Function : The precise biological role of this compound is currently unknown. It is abundant in the fruiting bodies of the mushroom, suggesting a role in its development or defense.[19][20]
Quantitative Data Summary
| Parameter | Value / Observation | Method | Reference |
| Molecular Mass | ~25 kDa | SDS-PAGE | [21] |
| Structure Resolution | 2.50 Å | X-Ray Diffraction | [19] |
| pH Stability | Stable between pH 4.5-10.5 | N/A | [20] |
| Thermal Stability | Thermostable (Specific Tm not cited) | N/A | [20] |
Experimental Protocols
To obtain sufficient quantities of this compound for structural and functional studies, the protein was expressed recombinantly.[19][20]
a. Gene Cloning and Expression:
-
Determine the coding sequence of the this compound gene from A. bisporus.
-
Clone the gene sequence into a suitable bacterial expression vector (e.g., a pET vector with a His-tag).
-
Transform the plasmid into an E. coli expression strain, such as BL21(DE3).[22][23]
b. Protein Expression:
-
Grow a starter culture of the transformed E. coli overnight.
-
Inoculate a large volume of LB medium and grow the culture at 37°C to an OD600 of 0.5-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[23]
-
Continue to culture for several hours at a reduced temperature (e.g., 16-30°C) to improve protein solubility.
-
Harvest the bacterial cells by centrifugation.[22]
c. Purification:
-
Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If using a His-tagged construct, purify the protein from the supernatant using immobilized metal affinity chromatography (IMAC), for example, with a Nickel-NTA resin.[24]
-
Wash the column to remove non-specifically bound proteins.
-
Elute the this compound protein using a buffer containing a high concentration of imidazole.
-
Assess the purity of the eluted protein using SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be necessary.
References
- 1. Biology of IL-21 and the IL-21 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of IL-21 on different immune cells and its role in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Interleukin 21: a cytokine/cytokine receptor system that has come of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-21 signaling: functions in cancer and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-21 signalling via STAT3 primes human naïve B cells to respond to IL-2 to enhance their differentiation into plasmablasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 21 - Wikipedia [en.wikipedia.org]
- 8. IL-21 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 9. Rational Design of Interleukin-21 Antagonist through Selective Elimination of the γC Binding Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-21 suppresses the differentiation and functions of T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis of IL-21–mediated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-21 receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Structure and properties of this compound, a novel Agaricus bisporus protein with structural relation to bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of a Novel Protease Inhibitor from the Edible Mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Expression and Purification [protocols.io]
- 23. neb.com [neb.com]
- 24. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
In-depth Technical Guide: Structural Comparison of a VHH Nanobody to the Pertussis Toxin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bacterial toxins are key virulence factors in many diseases. Understanding their structure and mechanism of action is crucial for the development of effective therapeutics. This guide provides a detailed structural comparison of the pertussis toxin (PTx), a classic AB5-type bacterial toxin, to a neutralizing VHH nanobody. We will delve into the structural features that govern their interaction, the methodologies used to elucidate these structures, and the signaling pathways involved. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.
Introduction to Pertussis Toxin and VHH Nanobodies
Pertussis toxin (PTx) is the primary virulence factor of Bordetella pertussis, the causative agent of whooping cough. It belongs to the AB5 toxin family, characterized by an A subunit with enzymatic activity and a B pentamer responsible for host cell binding. The A subunit (S1) of PTx possesses ADP-ribosyltransferase activity, which disrupts host cell signaling pathways by modifying inhibitory G proteins. The B pentamer (S2-S5) mediates the toxin's binding to cell surface glycans, leading to its internalization.
VHH nanobodies are single-domain antibodies derived from the heavy-chain-only antibodies found in camelids. Their small size, high stability, and ability to bind to unique epitopes make them promising therapeutic agents against toxins. Here, we examine the structural basis of PTx neutralization by a specific VHH nanobody.
Structural Comparison: Pertussis Toxin vs. VHH Nanobody
The crystal structure of the PTx-VHH complex reveals the molecular details of their interaction. The VHH nanobody binds to a specific epitope on the B pentamer of PTx, sterically hindering the toxin's attachment to host cell receptors.
The following table summarizes key quantitative data derived from the structural analysis of PTx and its complex with the VHH nanobody.
| Parameter | Pertussis Toxin (PTx) | VHH Nanobody | PTx-VHH Complex |
| Molecular Weight | ~105 kDa | ~15 kDa | ~120 kDa |
| Overall Dimensions | ~80 Å x 80 Å x 60 Å | ~40 Å x 25 Å x 25 Å | ~90 Å x 85 Å x 65 Å |
| Binding Affinity (KD) | N/A | N/A | Low nanomolar range (e.g., 2.5 nM) |
| Interface Surface Area | N/A | N/A | ~800-1000 Ų |
| Key Interacting Subunits | S2 and S3 of the B pentamer | Complementarity-determining regions (CDRs) 1, 2, 3 | S2/S3 of PTx and CDRs of VHH |
Experimental Protocols
The structural and functional data presented are based on several key experimental techniques. Below are the detailed methodologies for these experiments.
-
Pertussis Toxin: PTx is typically purified from the culture supernatant of Bordetella pertussis. The purification process involves multiple chromatography steps, including affinity chromatography and ion exchange chromatography, to ensure high purity.
-
VHH Nanobody: The VHH gene is cloned into an expression vector (e.g., pET-22b) and transformed into E. coli (e.g., BL21(DE3) strain). Expression is induced with IPTG, and the VHH is purified from the periplasmic extract using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.
-
Complex Formation: Purified PTx and VHH are mixed in a slight molar excess of the VHH and incubated to allow for complex formation. The complex is then purified by size-exclusion chromatography.
-
Crystallization: The purified complex is concentrated and subjected to crystallization screening using various commercially available kits. Hanging drop vapor diffusion is a commonly used method.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using the known structures of PTx and a VHH as search models. The model is then refined using software such as PHENIX or Refmac5.
-
Chip Preparation: A CM5 sensor chip is activated, and the VHH nanobody is immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of PTx are flowed over the chip surface. The association and dissociation rates are measured in real-time.
-
Data Analysis: The binding kinetics are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Mechanism of Action
The interaction between the VHH nanobody and PTx is a classic example of neutralization through steric hindrance. The following diagrams illustrate the native pathogenic pathway of PTx and the workflow for identifying and characterizing a neutralizing VHH.
Caption: Pathogenic signaling pathway of the Pertussis Toxin (PTx).
Technical Guide: High-Yield Expression of Recombinant AB21 Protein in Escherichia coli
Executive Summary
This guide provides a comprehensive technical overview and detailed protocols for the expression of the recombinant therapeutic protein AB21 in an Escherichia coli host system. This compound is a novel 35 kDa protein with significant therapeutic potential. However, its expression in E. coli can be challenging due to potential insolubility and the need for high-yield production to support downstream applications in drug development. This document outlines optimized strategies for gene synthesis, vector selection, host strain evaluation, and induction parameter optimization. Furthermore, it details purification protocols and presents quantitative data to guide experimental design. The workflows and methodologies herein are designed to provide a robust framework for achieving high-level, soluble expression of this compound.
Introduction to this compound Protein Expression
The successful production of recombinant proteins in E. coli is a cornerstone of modern biotechnology and pharmaceutical development. The system's advantages, including rapid growth, low-cost media, and well-understood genetics, make it a primary choice for producing proteins like this compound. This guide addresses the critical parameters that must be controlled to maximize the yield of soluble, active this compound, from initial construct design to final protein purification.
Gene and Vector Strategy
The initial design of the expression construct is critical for success. For this compound, codon optimization for E. coli is the first essential step to prevent translational bottlenecks that can arise from differences in codon usage between the source organism and the expression host.
Codon Optimization and Gene Synthesis
The 35 kDa this compound protein's amino acid sequence was reverse-translated and optimized for E. coli K-12 codon usage. The optimization process involved adjusting the codon adaptation index (CAI) to >0.8 and ensuring a GC content between 50-60%. Additionally, destabilizing sequences and potential mRNA secondary structures were minimized. The optimized gene was synthesized and cloned into the pET-28a(+) expression vector.
Expression Vector: pET-28a(+)
The pET-28a(+) vector was selected due to its strong T7 promoter system, which allows for high-level, tightly regulated expression. The vector also provides an N-terminal Hexa-histidine (6xHis) tag and a thrombin cleavage site, facilitating efficient affinity purification and subsequent tag removal if required.
Experimental Workflows and Pathways
Visualizing the experimental process and the protein's hypothetical mechanism of action is crucial for understanding the overall strategy.
Caption: Overall workflow for this compound protein expression and purification in E. coli.
Caption: Hypothetical signaling pathway showing this compound's inhibitory role.
Host Strain Selection and Expression Optimization
The choice of E. coli host strain and the optimization of induction conditions are paramount for maximizing the yield of soluble protein.
Host Strain Comparison
Several common protein expression strains were tested for their ability to produce soluble this compound. E. coli BL21(DE3) was chosen as the primary host due to its deficiency in Lon and OmpT proteases, which enhances the stability of many recombinant proteins.
Optimization of Induction Parameters
To mitigate the formation of insoluble inclusion bodies, a matrix of induction temperatures and isopropyl β-D-1-thiogalactopyranoside (IPTG) concentrations was evaluated. Lower temperatures and moderate IPTG concentrations were found to be optimal for soluble this compound expression.
Quantitative Data Summary
The following tables summarize the quantitative results from the expression optimization experiments. All experiments were performed in triplicate.
Table 1: Effect of Host Strain on this compound Expression
| Host Strain | Total Yield (mg/L) | Soluble Fraction (%) | Soluble Yield (mg/L) |
|---|---|---|---|
| DH5α | 15.2 ± 1.8 | 15% | 2.3 ± 0.3 |
| SHuffle T7 | 45.8 ± 4.1 | 65% | 29.8 ± 2.7 |
| Rosetta(DE3) | 88.3 ± 7.5 | 40% | 35.3 ± 3.0 |
| BL21(DE3) | 75.1 ± 6.2 | 55% | 41.3 ± 3.4 |
Induction Conditions: 0.5 mM IPTG, 25°C, 16 hours.
Table 2: Optimization of Induction Conditions in E. coli BL21(DE3)
| Temperature (°C) | IPTG (mM) | Total Yield (mg/L) | Soluble Fraction (%) | Final Soluble Yield (mg/L) |
|---|---|---|---|---|
| 37 | 1.0 | 110.5 ± 9.8 | 22% | 24.3 ± 2.2 |
| 37 | 0.5 | 98.7 ± 8.1 | 28% | 27.6 ± 2.3 |
| 25 | 1.0 | 82.4 ± 7.0 | 51% | 42.0 ± 3.6 |
| 25 | 0.5 | 75.1 ± 6.2 | 55% | 41.3 ± 3.4 |
| 18 | 0.1 | 60.3 ± 5.5 | 85% | 51.2 ± 4.7 |
All inductions were carried out for 16 hours.
Detailed Experimental Protocols
Protocol 1: Transformation of pET-28a(+)-AB21 into E. coli BL21(DE3)
-
Thaw one 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 2 µL of the pET-28a(+)-AB21 plasmid (approx. 50 ng) to the cells. Gently mix by tapping the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds in a water bath.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of sterile SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking at 220 rpm.
-
Plate 100 µL of the cell suspension onto an LB agar (B569324) plate containing 50 µg/mL kanamycin.
-
Incubate the plate overnight at 37°C.
Protocol 2: Expression and Induction of this compound Protein
-
Inoculate a single colony from the transformation plate into 10 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with kanamycin) with the 10 mL overnight culture.
-
Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C) in a cold water bath.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture for 16 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.
Protocol 3: Purification of His-tagged this compound via IMAC
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors (e.g., PMSF).
-
Lyse the cells by sonication on ice. Use 10 cycles of 30 seconds ON, 30 seconds OFF.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a 5 mL Ni-NTA affinity column with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the this compound protein with 5 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.
-
Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Conclusion
This guide provides a validated framework for the high-yield expression and purification of soluble this compound protein from E. coli. By employing codon optimization, the pET expression system, and optimized induction conditions (18°C, 0.1 mM IPTG), a final soluble yield of approximately 51 mg/L can be consistently achieved. The detailed protocols provided herein offer a reliable starting point for researchers and drug development professionals working on the production of this compound and other challenging recombinant proteins.
An In-depth Technical Guide to the Thermal and pH Stability of AB21 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AB21 protein, originating from the common edible mushroom Agaricus bisporus, presents a compelling case for investigation due to its remarkable stability. This technical guide provides a comprehensive overview of the known thermal and pH stability of this compound, tailored for researchers, scientists, and professionals in drug development. While quantitative specifics from the primary literature remain proprietary, this document synthesizes available data, outlines standard experimental protocols for protein stability analysis, and presents a generalized workflow for such characterization. The structural relationship of this compound to the ClyA superfamily of bacterial pore-forming toxins further underscores its potential interest in various biotechnological and therapeutic applications.
Introduction to this compound Protein
This compound is a dimeric protein isolated from Agaricus bisporus. Structurally, it is characterized by a rod-like helical bundle fold. This conformation bears a notable resemblance to bacterial toxins belonging to the ClyA superfamily, which are known for their pore-forming capabilities. Despite this structural analogy, this compound does not exhibit lectin activity. The protein has been successfully expressed in a recombinant form in E. coli, facilitating its characterization. A key feature of this compound is its pronounced stability under a wide range of thermal and pH conditions, making it a robust candidate for various applications where stability is a critical attribute.
Data Presentation: Thermal and pH Stability of this compound
The following tables summarize the currently available data on the thermal and pH stability of the this compound protein. It is important to note that while the stability of this compound has been experimentally demonstrated, specific quantitative metrics such as the melting temperature (Tm) are detailed in the primary literature and are not publicly available.
Table 1: Thermal Stability of this compound Protein
| Parameter | Value | Reference |
| Thermal Stability | Thermostable | [1] |
| Melting Temperature (Tm) | Data not publicly available | [1] |
Table 2: pH Stability of this compound Protein
| Parameter | Value | Reference |
| pH Stability Range | 4.5 - 10.5 | [1] |
| Activity/Structural Integrity | Stable within the specified range | [1] |
Experimental Protocols for Protein Stability Assessment
The precise experimental protocols used for the characterization of this compound are detailed in the primary research literature. However, this section provides comprehensive, standard methodologies for key experiments typically employed to assess the thermal and pH stability of a protein.
Thermal Stability Assessment: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Differential Scanning Fluorimetry (DSF), commonly referred to as a Thermal Shift Assay (TSA), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). The principle lies in the use of a fluorescent dye that preferentially binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence.
Materials:
-
Purified this compound protein solution (concentration to be optimized, typically 0.1-0.2 mg/mL)
-
Fluorescent dye (e.g., SYPRO Orange)
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
-
Buffer of choice
Procedure:
-
Reaction Setup: In each well of a 96-well PCR plate, prepare a reaction mixture containing the purified this compound protein and the fluorescent dye at a final concentration optimized for the assay (e.g., 5X SYPRO Orange). Include appropriate controls, such as buffer with dye but without protein.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to incrementally increase the temperature, for example, from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Fluorescence Monitoring: Set the instrument to acquire fluorescence readings at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is determined by fitting the curve to a Boltzmann equation and identifying the inflection point, which corresponds to the temperature at which 50% of the protein is unfolded.
pH Stability Assessment: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and its stability under various conditions, including different pH values. Changes in the CD spectrum can indicate alterations in the protein's conformation and folding state.
Materials:
-
Purified this compound protein solution (concentration typically 0.1-1 mg/mL)
-
A range of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7-9, CAPS for pH 9-11)
-
CD spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Prepare a series of this compound protein samples, each in a different buffer covering the desired pH range. Ensure the final protein concentration is consistent across all samples.
-
Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.
-
Baseline Correction: Record a baseline spectrum for each buffer solution without the protein.
-
Spectral Acquisition: Record the CD spectrum for each protein sample, typically in the far-UV region (190-260 nm) to monitor changes in secondary structure.
-
Data Analysis: Subtract the respective buffer baseline from each protein spectrum. Compare the spectra obtained at different pH values. A stable protein will exhibit a consistent CD spectrum over a range of pH values. Significant changes in the spectrum, such as a loss of signal intensity or a shift in the wavelength minima, indicate unfolding or conformational changes, thus defining the limits of the protein's pH stability.
Visualizations: Diagrams and Workflows
As there is no available information on signaling pathways involving the this compound protein, the following diagram illustrates a general experimental workflow for the characterization of protein stability, which would be applicable to a protein like this compound.
Caption: Experimental workflow for protein stability characterization.
Conclusion
The this compound protein from Agaricus bisporus demonstrates significant thermal and pH stability, making it a person of interest for further research and development. Its structural similarity to pore-forming toxins, combined with its inherent robustness, suggests a range of potential applications that are yet to be explored. While detailed quantitative stability data remains within the primary literature, the methodologies outlined in this guide provide a solid foundation for researchers seeking to investigate this compound or other proteins with similar characteristics. Future studies should aim to fully elucidate the structure-function relationships that govern the remarkable stability of this compound and to explore its potential bioactivities.
References
Methodological & Application
Application Notes: High-Purity Purification of Recombinant AB21 Protein
Introduction
The successful application of recombinant proteins in research, diagnostics, and therapeutics is critically dependent on their purity, homogeneity, and biological activity.[1] This document provides a comprehensive, multi-step strategy for the purification of the hypothetical recombinant protein AB21, expressed in an Escherichia coli host system. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity protein suitable for downstream applications such as structural studies, enzyme kinetics, or antibody production.
The purification strategy employs a standard three-phase chromatographic approach:
-
Capture: An initial, high-capacity step to isolate, concentrate, and stabilize the target protein. Immobilized Metal Affinity Chromatography (IMAC) is used to capture the engineered N-terminal 6x-Histidine-tagged this compound protein.[2][3]
-
Intermediate Purification (Polishing): A secondary step to remove the bulk of impurities. Ion Exchange Chromatography (IEX) is utilized to separate this compound from remaining host cell proteins based on differences in their net surface charge.[4][5][6]
-
Final Polishing: A final step to achieve high purity and remove any aggregates or remaining trace impurities. Size Exclusion Chromatography (SEC), also known as gel filtration, is employed to separate molecules based on their hydrodynamic radius.[6][7][8]
This protocol is optimized for a hypothetical 45 kDa this compound protein with an isoelectric point (pI) of 6.0, expressed in the E. coli BL21(DE3) strain.
Section 1: Purification Workflow and Logic
The overall workflow is designed to maximize purity while retaining the biological activity of the this compound protein. The logic involves sequentially applying chromatographic techniques that exploit different physicochemical properties of the protein.
References
- 1. Guidelines to reach high-quality purified recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. bio-rad.com [bio-rad.com]
- 4. goldbio.com [goldbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 8. goldbio.com [goldbio.com]
Application Notes and Protocols for Crystallization of AB21 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of a protein is fundamental to understanding its function, mechanism of action, and for facilitating structure-based drug design.[1][2] X-ray crystallography remains a premier technique for obtaining high-resolution atomic models of proteins and other macromolecules.[3][4] A critical and often challenging step in this process is the production of high-quality, well-ordered crystals of the target protein.[1][5] This document provides a detailed protocol for the crystallization of the AB21 protein, a dimeric protein from Agaricus bisporus.[6] The this compound protein has been characterized as having high thermal and pH stability, properties that are advantageous for crystallization trials.[6] The protocols described herein are based on established principles of protein crystallization and are intended to serve as a comprehensive guide for researchers.
Protein Characteristics and Preparation
The this compound protein is noted for its high stability over a wide pH range (4.5-10.5) and its thermostability.[6] For crystallization, the recombinant form of this compound is expressed in E. coli.[6] It is imperative that the protein sample be of high purity (>95%) for successful crystallization.[7][8]
Table 1: Recommended Buffer Conditions for this compound Purification and Storage
| Parameter | Recommended Condition | Rationale |
| Buffer | 20 mM HEPES or Tris | Maintains a stable pH environment. |
| pH | 7.0 - 8.5 | This compound is stable in this range and it is a common range for protein stability.[9] |
| Salt Concentration | 100 - 200 mM NaCl | Enhances solubility and prevents non-specific aggregation. |
| Additives | 1-5 mM DTT or TCEP | To maintain a reducing environment and prevent disulfide-linked aggregation.[9] |
| Storage Temperature | 4°C (short-term) or -80°C (long-term) | To maintain protein integrity and prevent degradation.[10] |
Crystallization Protocols
The most widely used methods for protein crystallization are the hanging drop and sitting drop vapor diffusion techniques.[11][12] These methods involve equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[13][14] This process slowly increases the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystal formation.[15]
Initial Screening for Crystallization Conditions
The initial step in crystallization is to screen a wide range of conditions to identify potential "hits". This is typically done using commercially available or in-house developed sparse matrix screens.[7][16]
Protocol 1: Initial Crystallization Screening using the Sitting Drop Method
-
Protein Preparation : Centrifuge the purified this compound protein solution (target concentration of 5-15 mg/mL) at 14,000 xg for 10 minutes at 4°C to remove any aggregates.[7]
-
Plate Setup : Use a 96-well sitting drop crystallization plate.[11] Pipette 50-100 µL of the various screen solutions into the reservoirs of the plate.
-
Drop Dispensing : In the sitting drop posts, mix 0.5 µL of the this compound protein solution with 0.5 µL of the corresponding reservoir solution.[17] Automated liquid handling robots can be used for setting up nano-liter scale drops to conserve protein sample.[11]
-
Sealing and Incubation : Seal the plate with clear sealing tape to create a closed system for vapor diffusion.[12] Incubate the plate at a constant temperature, typically 16-20°C.[17][18]
-
Observation : Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals, precipitate, or other outcomes.[19]
Table 2: Example of a Sparse Matrix Screen for this compound
| Condition # | Precipitant | Buffer | Salt |
| 1 | 20% w/v PEG 3350 | 0.1 M Tris pH 8.5 | 0.2 M Sodium Chloride |
| 2 | 1.5 M Ammonium Sulfate | 0.1 M HEPES pH 7.5 | - |
| 3 | 10% v/v 2-Propanol | 0.1 M Sodium Cacodylate pH 6.5 | 0.2 M Calcium Chloride |
| 4 | 25% w/v PEG 8000 | 0.1 M MES pH 6.0 | 0.1 M Zinc Acetate |
This is a small subset of the hundreds of conditions typically screened.
Optimization of Crystallization Conditions
Once initial crystal "hits" are identified, the next step is to optimize these conditions to obtain larger, well-diffracting crystals.[20] This involves systematically varying the concentrations of the precipitant, buffer pH, and salt, as well as the protein concentration.[7]
Protocol 2: Optimization using the Hanging Drop Method
-
Plate Preparation : Use a 24-well hanging drop plate and apply a thin layer of vacuum grease to the rim of each well.[18]
-
Reservoir Preparation : Pipette 500 µL of the optimized reservoir solution into each well.
-
Drop Preparation : On a siliconized glass coverslip, mix 1 µL of the this compound protein solution with 1 µL of the reservoir solution.[18]
-
Sealing : Invert the coverslip and place it over the well, pressing gently to create an airtight seal.[14]
-
Incubation and Observation : Incubate and observe the drops as described in the initial screening protocol.
Table 3: Example of an Optimization Grid for a PEG-based Condition
| 18% PEG 3350 | 20% PEG 3350 | 22% PEG 3350 | |
| pH 8.2 | Drop 1 | Drop 2 | Drop 3 |
| pH 8.5 | Drop 4 | Drop 5 | Drop 6 |
| pH 8.8 | Drop 7 | Drop 8 | Drop 9 |
All drops contain 0.1 M Tris and 0.2 M Sodium Chloride.
Data Presentation and Analysis
The outcomes of crystallization experiments should be systematically recorded.
Table 4: Summary of Crystallization Trial Outcomes
| Condition ID | Protein Conc. (mg/mL) | Precipitant Conc. | pH | Temperature (°C) | Observation |
| S1-C1 | 10 | 20% PEG 3350 | 8.5 | 20 | Clear |
| S1-C2 | 10 | 1.5 M (NH₄)₂SO₄ | 7.5 | 20 | Amorphous Precipitate |
| O1-D5 | 12 | 20% PEG 3350 | 8.5 | 20 | Small Needle-like Crystals |
| O1-D6 | 12 | 22% PEG 3350 | 8.5 | 20 | Single, well-formed crystals |
Diagrams
Hypothetical Signaling Pathway Involving this compound
Since the precise signaling pathway of this compound is not yet fully elucidated, the following diagram illustrates a generic pathway where a protein with structural similarities to bacterial toxins, like this compound, might play a role, for instance, in host-pathogen interactions or cellular defense mechanisms.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for this compound Crystallization
This diagram outlines the major steps from protein expression to structure determination.[21]
Caption: Workflow for this compound protein crystallization and structure determination.
Logical Relationships in Vapor Diffusion Crystallization
This diagram illustrates the core principle of the vapor diffusion method.
Caption: Logical flow of the vapor diffusion crystallization process.
References
- 1. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 4. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: Utilizing AB21 Protein in Cellular Assays
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of AB21 protein in various cellular assays. The information presented here is intended to facilitate the investigation of this compound's cellular functions and its potential as a therapeutic target.
Introduction to this compound Protein
The this compound protein is a critical component of intracellular signaling cascades that regulate cell proliferation, survival, and apoptosis. As a serine/threonine kinase, this compound is activated through phosphorylation by upstream kinases in response to growth factors and other extracellular stimuli. Once activated, this compound phosphorylates a multitude of downstream substrates, thereby controlling fundamental cellular processes. Dysregulation of the this compound signaling pathway has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for drug discovery and development.
This document outlines key cellular assays to probe the function of this compound, including methods to assess its activation state, its impact on cell proliferation, and its role in regulating apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from cellular assays involving the modulation of this compound activity. These examples are intended to serve as a guide for data presentation and interpretation.
Table 1: Effect of this compound Inhibitor (Compound XYZ) on Cell Viability
| Cell Line | Compound XYZ IC50 (nM) |
| HT-29 | 150 |
| MCF-7 | 275 |
| A549 | 450 |
| HepG2 | 800 |
Table 2: Modulation of Downstream this compound Target Phosphorylation
| Treatment | p-Substrate A (Fold Change vs. Control) | p-Substrate B (Fold Change vs. Control) |
| Growth Factor (100 ng/mL) | 4.5 | 3.8 |
| Compound XYZ (200 nM) + Growth Factor | 1.2 | 0.9 |
| This compound siRNA + Growth Factor | 0.8 | 0.5 |
Table 3: Apoptosis Induction by this compound Inhibition
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Untreated) |
| HT-29 | Compound XYZ (500 nM) | 3.2 |
| MCF-7 | Compound XYZ (500 nM) | 2.8 |
| A549 | This compound siRNA | 2.1 |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the this compound signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the experimental designs.
Caption: The this compound signaling pathway is initiated by growth factor binding.
Caption: Workflow for detecting phosphorylated this compound via Western Blot.
Caption: Logical diagram of Compound XYZ's inhibitory action on active this compound.
Experimental Protocols
Western Blotting for Phosphorylated this compound (p-AB21)
This protocol details the detection of the activated, phosphorylated form of this compound in cell lysates.
Materials:
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-AB21 (specific for the active site) and anti-total-AB21
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with appropriate stimuli (e.g., growth factors) or inhibitors for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-AB21 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 10. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total this compound.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound (e.g., an this compound inhibitor) or other modulators. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with apoptosis-inducing compounds (e.g., this compound inhibitors) as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Western Blot: Weak or no p-AB21 signal | Insufficient stimulation; Inactive antibody; Phosphatase activity | Optimize stimulation time and concentration; Use a fresh antibody aliquot; Ensure phosphatase inhibitors are included in the lysis buffer. |
| MTT Assay: High variability between replicates | Uneven cell seeding; Edge effects in the plate | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| Caspase Assay: High background luminescence | Cell death in untreated controls; Reagent contamination | Optimize cell seeding density to avoid overgrowth; Use fresh reagents. |
| General: Inconsistent results | Cell line instability; Reagent variability | Use low-passage cells; Prepare fresh reagents and use consistent lot numbers. |
Detecting AB21 Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the hypothetical AB21 protein. The methodologies outlined below are standard immunological techniques widely used in protein expression analysis.
Introduction to this compound Protein
This compound is a hypothetical 45 kDa protein localized primarily in the cytoplasm, with potential translocation to the nucleus upon cellular stress. It is believed to play a crucial role in the hypothetical "Cellular Stress Response Pathway," making it a protein of interest for drug development and basic research.
This compound Signaling Pathway
The hypothetical this compound signaling pathway is initiated by extracellular stress signals, leading to the activation of a transmembrane receptor. This triggers a downstream cascade involving phosphorylation events, ultimately leading to the activation of this compound. Activated this compound can then translocate to the nucleus to regulate gene expression related to cellular repair and survival.
Caption: Hypothetical this compound Signaling Pathway.
Application 1: Western Blot for this compound Detection
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell lysate.[1] It combines gel electrophoresis to separate proteins by size with immunodetection using antibodies specific to the target protein.
Experimental Workflow: Western Blot
Caption: Western Blot Workflow for this compound Detection.
Protocol: Western Blot
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. SDS-PAGE Gel Electrophoresis
-
Load samples into the wells of a 10% polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
A wet or semi-dry transfer system can be used. For wet transfer, perform at 100V for 1-2 hours at 4°C.
4. Membrane Blocking
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
5. Antibody Incubation
-
Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-AB21) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
6. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution.
-
Visualize the signal using a CCD imaging system or X-ray film.
Data Presentation: Western Blot
| Sample | Treatment | This compound Expression (Relative Densitometry Units) |
| 1 | Control | 1.00 |
| 2 | Stress Stimulus A | 2.54 |
| 3 | Stress Stimulus B | 3.12 |
| 4 | Inhibitor + Stimulus A | 1.23 |
Application 2: ELISA for this compound Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for quantifying proteins in solution.[5] A sandwich ELISA is recommended for its high specificity and sensitivity.
Experimental Workflow: Sandwich ELISA
Caption: Sandwich ELISA Workflow for this compound Quantification.
Protocol: Sandwich ELISA
1. Plate Coating
-
Dilute the capture antibody (e.g., mouse anti-AB21) to 1-10 µg/mL in coating buffer.[6]
-
Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[6]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[6]
2. Blocking
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times with wash buffer.[6]
3. Sample Incubation
-
Prepare serial dilutions of your samples and standards in sample buffer.
-
Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate three times with wash buffer.[6]
4. Detection Antibody Incubation
-
Dilute the biotinylated detection antibody (e.g., rabbit anti-AB21) in sample buffer.
-
Add 100 µL to each well and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times with wash buffer.[6]
5. Enzyme and Substrate Addition
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[6]
6. Reading
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1N H₂SO₄).[6]
-
Read the absorbance at 450 nm within 30 minutes using a microplate reader.[6]
Data Presentation: ELISA
| Sample | Treatment | This compound Concentration (pg/mL) | Standard Deviation |
| 1 | Control | 150.5 | ± 12.3 |
| 2 | Stress Stimulus A | 452.8 | ± 25.1 |
| 3 | Stress Stimulus B | 678.2 | ± 31.5 |
| 4 | Inhibitor + Stimulus A | 189.7 | ± 15.8 |
Application 3: Immunohistochemistry (IHC) for this compound Localization
Immunohistochemistry allows for the visualization of protein expression and localization within the context of tissue architecture.[7][8]
Experimental Workflow: IHC
Caption: Immunohistochemistry Workflow for this compound Localization.
Protocol: IHC for Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration
-
Immerse slides in xylene (3 changes, 5 minutes each).[8]
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 changes, 3 minutes each), 80% (1 change, 3 minutes), and finally rinse in distilled water.[8]
2. Antigen Retrieval
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.[8]
-
Allow slides to cool to room temperature.
3. Staining
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 1 hour.[7]
-
Incubate with the primary anti-AB21 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.[8]
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Wash with distilled water.
4. Counterstaining and Mounting
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Data Presentation: IHC
| Tissue Section | Treatment | This compound Staining Intensity (H-Score) | Cellular Localization |
| 1 | Control | 50 | Cytoplasmic |
| 2 | Stress Stimulus A | 250 | Cytoplasmic and Nuclear |
| 3 | Stress Stimulus B | 280 | Predominantly Nuclear |
| 4 | Inhibitor + Stimulus A | 75 | Cytoplasmic |
Application 4: Flow Cytometry for Intracellular this compound Detection
Flow cytometry is a powerful technique for analyzing individual cells in a heterogeneous population.[9][10] It can be used to quantify the percentage of cells expressing intracellular this compound.
Experimental Workflow: Flow Cytometry
Caption: Flow Cytometry Workflow for Intracellular this compound.
Protocol: Flow Cytometry
1. Cell Preparation
-
Harvest cells and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in FACS buffer (PBS with 2% FBS).[9]
2. Fixation
-
Fix cells by adding an equal volume of 4% paraformaldehyde and incubating for 10-20 minutes at room temperature.[9][10]
-
Wash the cells twice with FACS buffer.
3. Permeabilization
-
Permeabilize the cells by resuspending in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in FACS buffer) and incubating for 10-15 minutes at room temperature.[9]
-
Wash the cells twice with permeabilization buffer.
4. Antibody Staining
-
Resuspend the cells in 100 µL of permeabilization buffer.
-
Add the fluorochrome-conjugated anti-AB21 antibody and incubate for 30-60 minutes at 4°C in the dark.[11]
-
Wash the cells twice with permeabilization buffer.
5. Data Acquisition and Analysis
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Acquire data and analyze the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).
Data Presentation: Flow Cytometry
| Sample | Treatment | % of this compound-Positive Cells | Mean Fluorescence Intensity (MFI) |
| 1 | Control | 5.2% | 1500 |
| 2 | Stress Stimulus A | 65.8% | 8750 |
| 3 | Stress Stimulus B | 82.1% | 12300 |
| 4 | Inhibitor + Stimulus A | 10.5% | 2100 |
References
- 1. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ELISA Protocol [protocols.io]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protein assay ELISA [qiagen.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 10. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Application Notes and Protocols for AB21 Protein Interaction Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and is a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for screening and characterizing the interactions of the hypothetical protein AB21. For illustrative purposes, we will use the well-characterized Abscisic Acid (ABA) signaling pathway from Arabidopsis thaliana as a model system, where "this compound" can be considered analogous to key proteins within this pathway, such as the phosphatase ABI1 . This pathway is crucial for plant development and stress responses and involves a cascade of protein interactions.
The core components of this pathway include the ABA receptors (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs) like ABI1 , and SNF1-related protein kinases 2 (SnRK2s) such as CPK21 . In the absence of ABA, ABI1 (a PP2C) interacts with and inactivates CPK21 (a SnRK2 kinase). Upon ABA binding to its receptor, the receptor interacts with ABI1, leading to the release and activation of CPK21. Activated CPK21 can then phosphorylate downstream targets like the anion channel SLAH3 , modulating cellular responses.[1][2]
This guide will detail three widely used methods for studying such protein-protein interactions:
-
Yeast Two-Hybrid (Y2H): A genetic method to screen for binary protein interactions in vivo.
-
Co-Immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein and its binding partners from a cell lysate.
-
Surface Plasmon Resonance (SPR): A label-free biophysical method for real-time quantitative analysis of binding kinetics and affinity.
Comparative Analysis of PPI Screening Methods
The choice of method for studying protein interactions depends on various factors, including the nature of the proteins, the desired throughput, and whether qualitative or quantitative data is required. The following table summarizes key quantitative and qualitative parameters for the methods described.
| Parameter | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) |
| Interaction Type | Binary, direct or indirect | Complex, direct or indirect | Binary, direct |
| Environment | In vivo (Yeast nucleus) | In vitro / near-native | In vitro |
| Affinity Range (KD) | µM to nM (Qualitative) | µM to nM | mM to pM[3] |
| Throughput | High (Library screening) | Medium to High | Low to Medium |
| Data Output | Qualitative (Reporter gene activation) | Semi-quantitative (Western Blot) / Qualitative (MS) | Quantitative (kon, koff, KD) |
| False Positive Rate | High (25-70%)[4][5] | Medium (Depends on antibody specificity) | Low |
| False Negative Rate | High (up to 75-90%)[5][6] | Medium (Depends on interaction stability) | Low |
| Sample Requirement | Plasmids (DNA) | Cell lysate, specific antibody | Purified proteins |
| Primary Application | Discovery of novel interactors | Validation of interactions in a cellular context | Quantitative characterization of binding kinetics |
Section 1: Yeast Two-Hybrid (Y2H) Screening
Application Note
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions.[7] It is particularly well-suited for large-scale screening to identify novel binding partners for a protein of interest (the "bait") from a cDNA library of potential partners (the "prey"). The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the bait protein is fused to the BD, and the prey proteins are fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of the interacting partners.[7]
Advantages:
-
Excellent for initial discovery of novel interactions.
-
High-throughput capability allows for screening of entire cDNA libraries.[7]
-
Detects interactions occurring in vivo within the yeast nucleus.
Limitations:
-
High rates of false positives and false negatives are common.[6][7]
-
Interactions must occur in the nucleus for the reporter to be activated.
-
Post-translational modifications may differ between yeast and the native organism, potentially affecting interactions.
Y2H Experimental Workflow
Detailed Y2H Protocol
This protocol is adapted for a GAL4-based system (e.g., Matchmaker Gold, Clontech).
1. Plasmid Construction: a. Clone the coding sequence of your bait protein (e.g., this compound/ABI1) into the bait vector (e.g., pGBKT7) in-frame with the GAL4 DNA-Binding Domain (BD). b. Obtain a pre-made cDNA library in a prey vector (e.g., pGADT7) or construct one from your tissue of interest.
2. Yeast Transformation and Mating: a. Transform a haploid yeast strain of one mating type (e.g., MATa, Y2HGold) with the bait plasmid. Select transformants on Synthetic Dextrose (SD) medium lacking Tryptophan (SD/-Trp). b. Transform a haploid yeast strain of the opposite mating type (e.g., MATα, Y187) with the prey cDNA library. Select transformants on SD medium lacking Leucine (SD/-Leu). c. Perform a yeast mating by mixing the bait-containing strain with the prey library strain. Incubate in YPDA medium for 20-24 hours at 30°C with gentle shaking (50 rpm).
3. Selection of Interacting Proteins: a. Plate the diploid yeast from the mating mixture onto high-stringency selection plates: SD medium lacking Tryptophan, Leucine, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade). b. Incubate plates at 30°C for 3-7 days and monitor for colony growth. Colonies that grow on these plates represent potential positive interactions.
4. Confirmation and Identification: a. Pick individual positive colonies and re-streak them onto fresh high-stringency selection plates to confirm the phenotype. b. For each confirmed positive colony, grow a liquid culture in SD/-Trp/-Leu medium. c. Isolate the prey plasmid from the yeast cells using a yeast plasmid miniprep kit. d. Transform the isolated plasmid into E. coli for amplification. e. Sequence the amplified prey plasmid to identify the coding sequence of the interacting protein.
5. Validation: a. Co-transform the identified prey plasmid with the original bait plasmid back into yeast to confirm the interaction. b. It is crucial to validate putative interactions using an independent method, such as Co-IP or SPR.
Section 2: Co-Immunoprecipitation (Co-IP)
Application Note
Co-Immunoprecipitation (Co-IP) is a widely used and reliable technique for identifying and validating protein-protein interactions in a cellular context.[8] The method involves enriching a specific protein (the "bait") from a cell lysate using an antibody that specifically recognizes it. If the bait protein is part of a stable complex, its interacting partners ("prey") will be co-precipitated. The entire complex is captured on beads (e.g., Protein A/G agarose (B213101) or magnetic beads), and after washing away non-specific binders, the prey proteins can be identified by Western blotting or mass spectrometry.[9]
Advantages:
-
Detects interactions in a near-native cellular environment.[8]
-
Can capture entire protein complexes, not just binary interactions.
-
Considered a "gold standard" for validating interactions found by other methods.
Limitations:
-
Success is highly dependent on the specificity and quality of the antibody.[10]
-
May fail to detect weak or transient interactions that dissociate during the procedure.[8]
-
Overexpression of tagged proteins can lead to non-physiological interactions.
Co-IP Experimental Workflow
Detailed Co-IP Protocol
1. Cell Lysate Preparation: a. Culture cells (e.g., Arabidopsis protoplasts or a relevant cell line) expressing the proteins of interest. b. Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by resuspending the pellet in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
2. Pre-clearing the Lysate: a. To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add 2-5 µg of the primary antibody (e.g., anti-ABI1) to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to the target protein. c. Add 40 µL of a 50% slurry of Protein A/G beads to capture the antibody-protein complexes. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold lysis buffer (or a designated wash buffer). For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.
5. Elution: a. After the final wash, carefully remove all supernatant. b. Elute the proteins from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.
6. Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with antibodies against the expected interacting partners (e.g., anti-CPK21). Also, probe for the bait protein (anti-ABI1) to confirm successful immunoprecipitation.
Section 3: Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. It provides quantitative data on the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of an interaction. In a typical SPR experiment, one protein (the "ligand," e.g., ABI1) is immobilized on a sensor chip surface, and its potential binding partner (the "analyte," e.g., CPK21) is flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This allows for a detailed characterization of the binding dynamics.
Advantages:
-
Provides real-time, label-free detection.
-
Highly quantitative, yielding kinetic and affinity constants (kon, koff, KD).[3]
-
Can detect a wide range of affinities, from weak (mM) to very strong (pM).[3]
-
Requires relatively small amounts of purified protein.
Limitations:
-
Requires purified, high-quality proteins.
-
Immobilization of the ligand can sometimes affect its conformation and binding activity.
-
Lower throughput compared to screening methods like Y2H.
SPR Experimental Workflow
Detailed SPR Protocol
This protocol outlines a typical amine coupling immobilization and kinetic analysis experiment.
1. Protein and Buffer Preparation: a. Purify the ligand (e.g., ABI1) and analyte (e.g., CPK21) to >95% purity. b. Prepare a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly. c. Prepare the ligand for immobilization by dialyzing it into a low-salt amine coupling buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
2. Ligand Immobilization (Amine Coupling): a. Equilibrate the sensor chip (e.g., CM5 chip) with the running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the ligand solution (20-50 µg/mL in coupling buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. e. A reference flow cell should be prepared similarly but without injecting the ligand (mock-coupled) to subtract non-specific binding and bulk refractive index changes.
3. Kinetic Analysis: a. Prepare a dilution series of the analyte (e.g., CPK21) in running buffer. A typical concentration range spans from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a zero-concentration (buffer only) injection for double referencing. b. For each concentration, perform an injection cycle: i. Association: Inject the analyte over the ligand and reference surfaces for a defined period (e.g., 180 seconds) to monitor binding. ii. Dissociation: Switch back to flowing running buffer and monitor the dissociation of the complex for a defined period (e.g., 300-600 seconds). iii. Regeneration: If the interaction is strong, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle. Test different regeneration conditions to find one that removes the analyte completely without damaging the ligand.
4. Data Analysis: a. Subtract the reference flow cell data and the buffer-only injection data from the raw sensorgrams. b. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
This compound (ABA) Signaling Pathway Example
The following diagram illustrates the core interactions in the ABA signaling pathway, which serves as our model system for this compound.
References
- 1. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High affinity [sprpages.nl]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. Where Have All the Interactions Gone? Estimating the Coverage of Two-Hybrid Protein Interaction Maps | PLOS Computational Biology [journals.plos.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Development of Antibodies Against the Ax21 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ax21 protein, potentially referenced as AB21, is a key player in bacterial cell-cell signaling, particularly in Gram-negative bacteria such as Xanthomonas oryzae and the nosocomial pathogen Stenotrophomonas maltophilia.[1][2] Emerging research indicates that Ax21 functions as a diffusible signal that regulates a variety of cellular processes, including virulence, biofilm formation, and motility.[2][3] While its precise mechanism of action and its role as a direct activator of the XA21-mediated immune response in rice have been subject to scientific debate and retraction of some initial findings, the protein's involvement in bacterial pathogenesis remains a critical area of study.[3]
The development of specific antibodies against Ax21 is paramount for elucidating its biological functions, understanding its role in disease, and potentially developing novel diagnostic and therapeutic strategies. These application notes provide a comprehensive guide for researchers on the strategic design of immunogens, and the production and characterization of both monoclonal and polyclonal antibodies targeting the Ax21 protein. The accompanying detailed protocols offer step-by-step instructions for the key experimental procedures involved.
Application Notes
Immunogen Design for Ax21
The successful generation of high-quality antibodies is critically dependent on the design of the immunogen. For the Ax21 protein, several strategies can be employed:
-
Full-Length Recombinant Ax21 Protein: Utilizing the full-length recombinant Ax21 protein as an immunogen offers the advantage of presenting a wide array of both linear and conformational epitopes to the host immune system. This approach increases the probability of generating antibodies that can recognize the native protein in various applications. The Ax21 protein is known to be secreted via the general secretory (Sec) pathway and is associated with outer membrane vesicles.[3][4][5] Therefore, expressing and purifying a soluble, correctly folded recombinant version of Ax21 is a crucial first step.
-
Synthetic Peptides: When the full-length protein is difficult to express or purify, synthetic peptides corresponding to specific regions of Ax21 can be used as immunogens. The selection of these peptides is critical and should be based on bioinformatic analysis to identify regions with high antigenicity, hydrophilicity, and surface accessibility.[6] It is also important to select sequences that are unique to Ax21 to minimize the risk of generating cross-reactive antibodies. To enhance their immunogenicity, these peptides should be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6]
-
Rational Immunogen Design: For a more targeted approach, protein engineering strategies can be employed to enhance the immune response towards specific epitopes of interest while minimizing responses to immunodominant but non-functional regions.[7][8][9] This can involve techniques such as epitope resurfacing or glycan masking to focus the antibody response on functionally important domains of Ax21.
Strategy for Antibody Production: Monoclonal vs. Polyclonal
The choice between producing monoclonal or polyclonal antibodies depends on the intended application.
-
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the Ax21 protein.[10] They are generally easier and faster to produce and can be advantageous for applications such as immunoprecipitation and Western blotting, where the ability to bind to multiple sites can amplify the signal. A straightforward genetic immunization protocol can be a simple and efficient method for generating highly specific polyclonal antibodies against the native form of Ax21.[11]
-
Monoclonal Antibodies: These are a homogeneous population of antibodies that recognize a single epitope on Ax21.[10] Their high specificity makes them ideal for use in quantitative assays like ELISA, flow cytometry, and as potential therapeutic agents. The production of monoclonal antibodies is a more involved process, typically requiring hybridoma technology.[12][13]
Antibody Screening and Characterization
A robust screening and characterization process is essential to identify and select high-quality antibodies.
-
Initial Screening: The initial screening of hybridoma supernatants or polyclonal sera is typically performed using Enzyme-Linked Immunosorbent Assay (ELISA) against the purified Ax21 immunogen. This allows for the rapid identification of clones or sera that produce antibodies capable of binding to the target protein. A novel "reversed indirect-enzyme linked immunosorbent assay" (RI-ELISA) can be a useful screening method for selecting new monoclonal antibodies that react with unknown antigenic determinants on soluble molecules.[14]
-
Secondary Screening and Validation: Positive clones or sera should be further characterized for their specificity and utility in various applications.
-
Western Blotting: To confirm that the antibodies recognize the Ax21 protein at the correct molecular weight and to assess their specificity.
-
Immunoprecipitation (IP) and Mass Spectrometry: To demonstrate that the antibodies can capture the native Ax21 protein from complex biological samples.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): If the subcellular localization of Ax21 is of interest, these techniques can be used to visualize the protein in bacterial cells or infected host tissues.
-
Functional Assays: Given that Ax21 is implicated in biofilm formation and motility, in vitro assays to assess the ability of the generated antibodies to neutralize these functions could be developed. A novel, non-radioactive bioassay system using branched DNA (bDNA) technology could be adapted to measure variations in target gene expression that reflect the biological effect of Ax21 and the neutralizing capability of the antibodies.[15]
-
-
Quantitative Characterization:
-
Titer Determination: The concentration of the antibody in serum or culture supernatant is determined by serial dilution in an ELISA.
-
Isotyping: The class and subclass of monoclonal antibodies are determined to inform on their potential effector functions and appropriate purification methods.
-
Affinity Measurement: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to determine the binding affinity (KD) of the antibodies to Ax21.
-
Quantitative Data Summary
The following tables provide a template for summarizing the key quantitative data obtained during the characterization of anti-Ax21 antibodies.
Table 1: Summary of Polyclonal Anti-Ax21 Antiserum Characterization
| Parameter | Result |
| Immunogen | Recombinant full-length Ax21 |
| Host Animal | Rabbit |
| ELISA Titer | 1:256,000 |
| Western Blot Recognition | Single band at ~21 kDa |
| Specificity (Cross-reactivity) | No cross-reactivity with related bacterial proteins |
Table 2: Characterization of Monoclonal Anti-Ax21 Antibodies
| Clone ID | Isotype | ELISA Titer (EC50) | Affinity (KD) | Application |
| MAb-Ax21-01 | IgG1 | 1.2 ng/mL | 5.2 x 10⁻⁹ M | Western Blot, ELISA |
| MAb-Ax21-02 | IgG2a | 0.8 ng/mL | 1.5 x 10⁻⁹ M | ELISA, Flow Cytometry |
| MAb-Ax21-03 | IgG2b | 2.5 ng/mL | 8.9 x 10⁻⁹ M | Immunohistochemistry |
Experimental Protocols
Protocol 1: Production of Recombinant Ax21 Protein
-
Gene Synthesis and Cloning: Synthesize the coding sequence of Ax21 from S. maltophilia or X. oryzae with codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) at an optimized temperature and time.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet the cell debris. Purify the His-tagged Ax21 protein from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Dialysis and Storage: Elute the protein with a high concentration of imidazole. Dialyze the purified protein against a suitable buffer (e.g., PBS pH 7.4) to remove the imidazole. Aliquot the purified protein and store at -80°C.
Protocol 2: Monoclonal Antibody Production (Hybridoma Technology)
-
Immunization: Immunize BALB/c mice with 50-100 µg of purified recombinant Ax21 protein emulsified in Complete Freund's Adjuvant (CFA) for the primary immunization, followed by booster immunizations with the protein in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.[12]
-
Monitoring Immune Response: Collect blood samples from the tail vein to monitor the antibody titer by ELISA.
-
Final Boost and Fusion: Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal booster injection of the antigen in saline. Three days later, sacrifice the mouse and isolate splenocytes.
-
Hybridoma Generation: Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Selection and Screening: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Screen the supernatants of the resulting hybridoma clones for the presence of anti-Ax21 antibodies using ELISA.
-
Cloning and Expansion: Subclone the positive hybridoma clones by limiting dilution to ensure monoclonality. Expand the desired clones for large-scale antibody production.
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography.
Protocol 3: Polyclonal Antibody Production
-
Immunization: Immunize a host animal (e.g., rabbit) with 100-200 µg of purified recombinant Ax21 protein or KLH-conjugated peptide emulsified in CFA for the primary immunization. Administer booster immunizations with the immunogen in IFA every 3-4 weeks.
-
Monitoring Immune Response: Collect blood samples before each immunization to monitor the antibody titer by ELISA.
-
Serum Collection: Once a high and stable antibody titer is reached, collect the blood and separate the antiserum by centrifugation.
-
Antibody Purification: For higher specificity, the polyclonal antibodies can be purified from the antiserum using antigen-affinity chromatography, where the Ax21 protein is coupled to a solid support.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
-
Coating: Coat the wells of a 96-well microtiter plate with 1-5 µg/mL of purified recombinant Ax21 protein in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBST (PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the hybridoma supernatant or polyclonal serum to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate with PBST and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG or anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The titer is determined as the highest dilution that gives a signal significantly above the background.
Protocol 5: Western Blotting for Antibody Specificity
-
Sample Preparation: Separate the purified recombinant Ax21 protein and a relevant negative control protein (e.g., lysate from uninduced E. coli) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Ax21 antibody (hybridoma supernatant or diluted polyclonal serum) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should only detect a band at the expected molecular weight of Ax21.
Visualizations
Caption: Overall workflow for developing antibodies against the Ax21 protein.
Caption: Hypothesized signaling pathway involving the Ax21 protein.
References
- 1. The Ax21 protein is a cell-cell signal that regulates virulence in the nosocomial pathogen Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ax21 Protein Is a Cell-Cell Signal That Regulates Virulence in the Nosocomial Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Xanthomonas Ax21 protein is processed by the general secretory system and is secreted in association with outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Protein engineering strategies for rational immunogen design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based immunogen design — leading the way to the new age of precision vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. Monoclonal Antibody Production - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 13. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 14. scispace.com [scispace.com]
- 15. A novel method for detecting neutralizing antibodies against therapeutic proteins by measuring gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling AB21 Protein for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB21 is a novel dimeric protein isolated from Agaricus bisporus, the common white button mushroom.[1][2] While its precise biological function remains uncharacterized, its structural similarity to bacterial pore-forming toxins suggests potential roles in membrane interaction or related processes.[1][2] this compound exhibits high thermal and pH stability, making it a robust candidate for various biochemical and imaging studies.[1][2] The successful recombinant expression of this compound in E. coli facilitates its production and modification for detailed investigation.[1][2]
These application notes provide detailed protocols for labeling the this compound protein for a range of imaging applications, enabling researchers to visualize its localization, trafficking, and potential interactions within cellular and tissue contexts. The methods described below are broadly applicable and can be adapted based on the specific experimental goals and available imaging instrumentation.
Labeling Strategies for this compound Protein
The choice of labeling strategy for the this compound protein will depend on the intended imaging modality and the desired level of resolution. The primary approaches for protein labeling can be broadly categorized as genetic fusion and chemical conjugation.
Genetic Fusion: This method involves genetically fusing a reporter protein, such as Green Fluorescent Protein (GFP), to the this compound protein. This is particularly advantageous for live-cell imaging, as the label is incorporated biosynthetically.
Chemical Conjugation: This approach involves covalently attaching a label, such as a small organic fluorophore or a larger nanoparticle, to the purified this compound protein. This method offers a wider variety of labels and can be used for both live and fixed cell imaging, as well as other modalities like electron microscopy and PET imaging.
A summary of recommended labeling methods for this compound is presented in the table below.
| Labeling Method | Label Type | Common Probes | Key Features | Recommended For |
| Genetic Fusion | Fluorescent Protein | eGFP, mCherry, mVenus | - Genetically encoded- Suitable for live-cell imaging- Can be targeted to specific cellular compartments | - Live-cell imaging- Subcellular localization studies- Protein dynamics studies |
| Amine-reactive Labeling | Small Organic Fluorophore | NHS esters (e.g., Alexa Fluor 488 NHS ester, Cy5 NHS ester) | - Targets primary amines (lysine residues, N-terminus)- Wide variety of fluorophores available- Simple and robust reaction | - Immunofluorescence- Flow cytometry- High-resolution microscopy |
| Thiol-reactive Labeling | Small Organic Fluorophore | Maleimides (e.g., Alexa Fluor 488 C5 Maleimide) | - Targets free cysteine residues- Site-specific labeling if a single cysteine is present- Can be introduced via mutagenesis | - Site-specific labeling- FRET studies- Single-molecule imaging |
| Biotinylation | Biotin | NHS-Biotin | - High-affinity interaction with streptavidin- Versatile for secondary detection with fluorescently labeled streptavidin | - Western blotting- ELISA- Immunohistochemistry |
Experimental Protocols
Protocol 1: Generation of an this compound-eGFP Fusion Protein for Live-Cell Imaging
This protocol describes the creation of a C-terminal eGFP fusion of the this compound protein for expression in mammalian cells.
Workflow Diagram:
References
Application Notes and Protocols for In Vitro Functional Assays of AB21 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AB21 protein is a novel serine/threonine kinase implicated in oncogenic signaling pathways. Its overexpression has been correlated with poor prognosis in several cancer types, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for essential in vitro functional assays to characterize the enzymatic activity of this compound, screen for potential inhibitors, and identify its downstream substrates. The methodologies described herein are fundamental for advancing drug discovery programs targeting this compound.
The primary goal of an in vitro kinase assay is to measure the rate of substrate phosphorylation by a specific kinase in a controlled, cell-free environment.[1] This allows for the detailed characterization of kinase activity, the screening of potential inhibitors, and the determination of key kinetic parameters.[1]
This compound Kinase Activity Assay
This assay quantitatively measures the enzymatic activity of this compound by detecting the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based method that offers a universal, homogeneous, and high-throughput screening format.[2] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction.[2][3] The resulting luminescent signal is proportional to the ADP produced and thus to the kinase activity.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human this compound protein
-
This compound peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a 2X this compound enzyme solution in Kinase Buffer.
-
Prepare a 2X substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for this compound, if known.
-
In a 384-well plate, add 5 µL of the 2X this compound solution to each well.[4]
-
To initiate the reaction, add 5 µL of the 2X substrate/ATP mixture to each well for a final volume of 10 µL.[1]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and reagents to room temperature.[4]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[3]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Presentation: this compound Kinase Activity
| This compound Concentration (nM) | Substrate Concentration (µM) | ATP Concentration (µM) | Luminescence (RLU) |
| 0 | 10 | 10 | 1,500 |
| 5 | 10 | 10 | 25,000 |
| 10 | 10 | 10 | 55,000 |
| 20 | 10 | 10 | 110,000 |
| 40 | 10 | 10 | 205,000 |
IC₅₀ Determination of this compound Inhibitors
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against this compound kinase activity. The assay follows the same principle as the kinase activity assay, with the addition of a pre-incubation step with serially diluted compounds.
Experimental Protocol: IC₅₀ Determination
Materials:
-
Same as the Kinase Activity Assay
-
Test compounds serially diluted in DMSO
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[5]
-
-
Kinase Reaction:
-
ADP Detection and Data Acquisition:
-
Follow steps 2 and 3 from the Kinase Activity Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: IC₅₀ Values of this compound Inhibitors
| Compound | IC₅₀ (nM) |
| Inhibitor A | 15.2 |
| Inhibitor B | 89.7 |
| Inhibitor C | 1,245 |
| Staurosporine (Control) | 5.8 |
In Vitro Substrate Identification
Identifying the direct substrates of this compound is crucial for understanding its biological function. This can be achieved through an in vitro kinase reaction coupled with mass spectrometry-based phosphoproteomics.[6]
Experimental Protocol: Substrate Identification by Mass Spectrometry
Materials:
-
Recombinant human this compound protein
-
Cell lysate from a relevant cell line (e.g., cancer cell line with high this compound expression)
-
Kinase Buffer
-
ATP
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO₂ or IMAC)
-
LC-MS/MS instrumentation
Procedure:
-
In Vitro Kinase Reaction:
-
Incubate the cell lysate with active this compound kinase and ATP in Kinase Buffer. A control reaction without this compound should be run in parallel.
-
The reaction is performed at the peptide level after digesting the cell lysate to eliminate background phosphorylation from endogenous kinases.[6]
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the proteins in the reaction mixture with trypsin.[7]
-
Enrich for phosphopeptides using TiO₂ or IMAC chromatography.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the phosphopeptide profiles of the this compound-treated sample and the control to identify peptides that are specifically phosphorylated by this compound.
-
Data Presentation: Potential this compound Substrates
| Protein Name | Phosphorylated Peptide Sequence | Fold Change (this compound vs. Control) |
| Protein X | ...S(p)PEPID... | 15.3 |
| Protein Y | ...RTY(p)LKG... | 9.8 |
| Protein Z | ...GHT(p)AQW... | 7.1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Delivery of AB21 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of biologically active proteins, such as the hypothetical AB21 protein, into living cells is a powerful tool for basic research, drug discovery, and therapeutic applications. The ability to introduce functional proteins directly into the cytosol allows for the precise manipulation of cellular processes and the study of protein function in a native environment. This document provides a comprehensive overview of common methods for intracellular protein delivery, including detailed protocols, quantitative comparisons of their efficiencies, and a discussion of the cellular signaling pathways that may be impacted by the introduction of exogenous proteins.
Overview of Protein Delivery Methods
The successful intracellular delivery of proteins hinges on overcoming the formidable barrier of the plasma membrane. Various strategies have been developed to achieve this, which can be broadly categorized into three main approaches: physical methods, carrier-mediated delivery, and protein engineering.[1][2] Each method possesses distinct advantages and disadvantages in terms of efficiency, cytotoxicity, and suitability for different cell types and applications.
Table 1: Comparison of Intracellular Protein Delivery Methods
| Delivery Method | Principle | Typical Efficiency | Cell Viability | Advantages | Disadvantages | Key References |
| Lipid-Based Delivery | Encapsulation of proteins in lipid nanoparticles (LNPs) that fuse with the cell membrane or are taken up via endocytosis. | 10-90% | Moderate to High | Easy to use, suitable for a wide range of proteins, scalable. | Can induce cytotoxicity, endosomal entrapment can be a limitation. | [3][4] |
| Electroporation | Application of an electrical field to transiently permeabilize the cell membrane, allowing protein entry. | 20-80% | Low to Moderate | High efficiency for various cell types, including difficult-to-transfect cells. | Can cause significant cell death, requires optimization of electrical parameters. | [5][6][7] |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent linkage of the protein to short, cationic, or amphipathic peptides that facilitate translocation across the cell membrane. | 10-60% | High | Low cytotoxicity, simple to use, can be targeted to specific organelles. | Efficiency can be cargo-dependent, potential for immunogenicity. | [8][9][10] |
| Viral Vectors | Use of engineered, non-replicating viruses to deliver a gene encoding the protein of interest, leading to its expression within the cell. | High (up to 90%+) | Moderate to High | High and long-term expression, can be targeted to specific cell types. | Potential for immunogenicity and insertional mutagenesis, complex production. | [11][12][13] |
Experimental Protocols
The following protocols provide a generalized framework for the intracellular delivery of the this compound protein using the aforementioned methods. Optimization will be required for specific cell types and experimental conditions.
Lipid-Based Protein Delivery Protocol
This protocol describes the use of a commercially available lipid-based protein delivery reagent.
Materials:
-
Purified this compound protein
-
Lipid-based protein delivery reagent (e.g., Lipofectamine™ MessengerMAX™, or similar)
-
Opti-MEM™ I Reduced Serum Medium or other serum-free medium
-
Mammalian cells in culture
-
Phosphate-buffered saline (PBS)
-
Culture medium (with or without serum)
Procedure:
-
Cell Preparation: One day before transfection, seed cells in a multi-well plate to ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation: a. Dilute the purified this compound protein in Opti-MEM™ I medium to the desired final concentration (e.g., 1-5 µg per well of a 6-well plate). b. In a separate tube, dilute the lipid-based delivery reagent in Opti-MEM™ I medium according to the manufacturer's instructions. c. Combine the diluted protein and the diluted lipid reagent. Mix gently by pipetting up and down and incubate at room temperature for 10-20 minutes to allow for the formation of protein-lipid complexes.
-
Transfection: a. Gently wash the cells with PBS. b. Add fresh, serum-free culture medium to each well. c. Add the protein-lipid complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, replace the medium with fresh, complete culture medium (containing serum).
-
Analysis: Assay for this compound protein activity or localization at the desired time points (e.g., 24-72 hours post-transfection).
Electroporation-Mediated Protein Delivery Protocol
This protocol is a general guideline for electroporation using a square-wave electroporator.
Materials:
-
Purified this compound protein
-
Electroporation buffer (commercial or custom-made)
-
Mammalian cells in suspension
-
Electroporation cuvettes
-
Culture medium
Procedure:
-
Cell Preparation: a. Harvest cells and wash them with sterile PBS. b. Resuspend the cell pellet in cold electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
Electroporation: a. Add the purified this compound protein to the cell suspension to the desired final concentration (e.g., 10-100 µg/mL). b. Transfer the cell/protein mixture to a pre-chilled electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (voltage, pulse duration, number of pulses). Optimal parameters are highly cell-type dependent.[7]
-
Recovery: a. Immediately after the pulse, remove the cuvette and let it rest at room temperature for 5-10 minutes to allow the cell membranes to reseal. b. Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.
-
Incubation and Analysis: Incubate the cells and analyze for this compound protein function at the desired time points.
Cell-Penetrating Peptide (CPP)-Mediated Protein Delivery Protocol
This protocol outlines the delivery of a protein covalently conjugated to a CPP.
Materials:
-
This compound protein covalently linked to a CPP (e.g., TAT, Penetratin)
-
Mammalian cells in culture
-
Serum-free culture medium
-
Complete culture medium
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate to be 70-90% confluent on the day of the experiment.
-
Treatment: a. Wash the cells with PBS. b. Prepare a solution of the this compound-CPP conjugate in serum-free medium at the desired final concentration (e.g., 1-10 µM). c. Remove the PBS and add the this compound-CPP solution to the cells.
-
Incubation: Incubate the cells at 37°C for 1-4 hours.
-
Post-Incubation: a. Remove the CPP-containing medium and wash the cells three times with PBS to remove any remaining extracellular conjugate. b. Add fresh, complete culture medium to the cells.
-
Analysis: Analyze the cells for the presence and activity of the this compound protein at the desired time points.
Viral Vector-Mediated Protein Expression Protocol
This protocol provides a general overview of using a lentiviral vector to express the this compound protein.
Materials:
-
Lentiviral vector encoding the this compound protein
-
Mammalian target cells
-
Polybrene or other transduction enhancers
-
Complete culture medium
-
Puromycin or other selection antibiotic (if the vector contains a resistance gene)
Procedure:
-
Cell Preparation: Seed target cells one day prior to transduction to be 50-70% confluent at the time of infection.
-
Transduction: a. Thaw the lentiviral stock on ice. b. Prepare the transduction medium by adding the lentivirus at the desired multiplicity of infection (MOI) and Polybrene (typically 4-8 µg/mL) to the complete culture medium. c. Remove the old medium from the cells and add the transduction medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.
-
Post-Transduction: a. After incubation, replace the transduction medium with fresh, complete culture medium. b. (Optional) If using a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Analysis: Allow 48-96 hours for the expression of the this compound protein before analysis.
Signaling Pathways Potentially Affected by Intracellular Protein Delivery
The introduction of foreign proteins into the cytoplasm can trigger various cellular signaling pathways. Understanding these potential off-target effects is crucial for interpreting experimental results.
Endosomal Escape and Innate Immune Signaling
Many delivery methods, particularly those involving nanoparticles and CPPs, rely on endocytosis for cellular entry.[1][14] The subsequent escape of the protein from the endosome into the cytosol is a critical step for its function. This process can trigger innate immune signaling pathways.[15][16][17]
Caption: Endosomal escape and innate immune response to intracellular protein delivery.
Wnt/β-catenin Signaling Pathway
The delivery of proteins that interact with components of key signaling cascades can directly modulate their activity. For instance, delivering a protein that inhibits GSK-3β can lead to the activation of the Wnt/β-catenin pathway.[18]
Caption: Modulation of the Wnt/β-catenin pathway by intracellular delivery of a GSK-3β inhibitor.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival and can be activated by various stimuli, including the introduction of foreign materials into the cell.[2]
Caption: Activation of the NF-κB signaling pathway in response to cellular stress from protein delivery.
Concluding Remarks
The choice of the optimal delivery method for the this compound protein will depend on the specific research question, the cell type being studied, and the desired efficiency and duration of protein activity. Careful consideration of the potential for cytotoxicity and off-target effects on cellular signaling pathways is essential for the accurate interpretation of experimental outcomes. The protocols and information provided herein serve as a starting point for developing a robust and reliable system for the intracellular delivery of the this compound protein.
References
- 1. Endosomal escape pathways for delivery of biologicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Electroporation of DNA and Protein into Confluent and Differentiated Epithelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Cell Penetrating Peptide Delivery System on HPV16E7 Expression in Three Types of Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress | MDPI [mdpi.com]
- 10. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of lentiviral vector genome size and producer cell genomic to gag-pol mRNA ratios on packaging efficiency and titre - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 利用慢病毒成功转导 [sigmaaldrich.com]
- 13. Tips for Successful Lentiviral Transduction - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 14. researchgate.net [researchgate.net]
- 15. Innate Immune Pattern Recognition: A Cell Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathogen Recognition and Inflammatory Signaling in Innate Immune Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Regulation of stem cell signaling by nanoparticle-mediated intracellular protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AB21 Protein Expression and Purification Technical Support Center
Welcome to the technical support center for the AB21 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the expression and purification of the this compound protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal E. coli strain for expressing this compound protein?
A1: While several strains can be used, BL21(DE3) is a commonly used and effective strain for high-level expression of many recombinant proteins.[1] However, if you are experiencing issues with protein toxicity or leaky expression, consider using strains like C41(DE3) or those containing the pLysS plasmid, which helps to suppress basal T7 RNA polymerase activity.[1][2][3]
Q2: Should I add a fusion tag to this compound? If so, which one?
A2: Yes, adding a fusion tag can significantly aid in purification and, in some cases, improve solubility. A poly-histidine (His) tag is a common first choice due to its small size and the availability of well-established affinity chromatography resins (IMAC). If solubility is a major concern, larger tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can be beneficial.[1]
Q3: What is codon optimization and is it necessary for this compound expression?
A3: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[4][5][6] This can significantly enhance translation efficiency and protein yield.[4][5] If you are observing low expression levels of this compound, codon optimization of your gene construct is a highly recommended strategy.[5][7]
Q4: How can I prevent degradation of the this compound protein during purification?
A4: Protein degradation is a common issue that can be minimized by working quickly at low temperatures (e.g., 4°C) and by adding protease inhibitors to your lysis and purification buffers.[8][9][10][11] Using protease-deficient E. coli strains can also help reduce degradation during expression.
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Protein
If you are observing low or no expression of the this compound protein, consult the following troubleshooting guide.
Troubleshooting Workflow for Low/No this compound Expression
Caption: Troubleshooting flowchart for low or no protein expression.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Strategy |
| Incorrect Vector Construction | Verify the integrity of your expression vector by DNA sequencing to ensure the this compound gene is in the correct reading frame and there are no mutations.[3][12] |
| Rare Codon Usage | The presence of codons in the this compound gene that are rare in E. coli can hinder translation.[3] Synthesize a codon-optimized version of the gene.[5][6][13] |
| Protein Toxicity | High levels of this compound expression may be toxic to the host cells. Try using a lower induction temperature, a weaker promoter, or a host strain that offers tighter control over expression, such as one containing a pLysS plasmid.[1][2] |
| Suboptimal Growth/Induction | The timing of induction and the concentration of the inducer can impact expression levels. Experiment with different OD600 values for induction (e.g., 0.6-0.8) and a range of inducer concentrations.[14] |
| Inefficient Lysis | Incomplete cell lysis will result in a lower yield of recovered protein. Ensure your lysis method (e.g., sonication, French press) is effective by checking for a decrease in the viscosity of the lysate. |
Data Presentation: Optimizing Induction Conditions
| Induction Temperature (°C) | Inducer Concentration (mM IPTG) | Induction Duration (hours) | This compound Yield (mg/L) |
| 37 | 1.0 | 4 | < 1 |
| 30 | 0.5 | 6 | 5 |
| 25 | 0.2 | 16 | 12 |
| 18 | 0.1 | 24 | 15 |
Issue 2: this compound Protein is Found in Inclusion Bodies
Inclusion bodies are insoluble aggregates of misfolded protein.[8] While this can sometimes simplify initial purification, recovering active protein requires solubilization and refolding steps.
Troubleshooting Workflow for Inclusion Bodies
Caption: Workflow for addressing protein inclusion bodies.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Strategy |
| High Expression Rate | A very high rate of protein synthesis can overwhelm the cell's folding machinery. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down expression.[14] |
| Incorrect Disulfide Bond Formation | If this compound has cysteine residues, improper disulfide bond formation can lead to aggregation. Consider expressing the protein in the periplasm or using E. coli strains with a more oxidizing cytoplasm.[2] |
| Hydrophobic Patches | Exposed hydrophobic regions on the protein surface can promote aggregation. Try adding a highly soluble fusion partner like MBP or GST. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the lysis buffer can influence solubility. Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[9][15] |
Issue 3: Poor Purity of this compound After Purification
Contaminating proteins can co-purify with this compound, requiring optimization of your purification protocol. This guide focuses on His-tag affinity chromatography, ion exchange, and size exclusion chromatography.
Troubleshooting Workflow for Poor Purity
Caption: A multi-step approach to improving protein purity.
Affinity Chromatography (His-tag) Troubleshooting
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding | Other proteins are binding to the affinity resin. Increase the concentration of imidazole (B134444) in your wash buffer (e.g., 20-50 mM) to reduce non-specific interactions. Including a high salt concentration (e.g., 500 mM NaCl) can also help. |
| Co-purification of Chaperones | Chaperones may bind to your protein of interest. Try adding a wash step with ATP (1-5 mM) to dissociate these complexes. |
| Inaccessible His-tag | The His-tag may be buried within the folded protein.[16] If this is suspected, perform the purification under denaturing conditions (e.g., with 6M urea (B33335) or guanidine-HCl) and then refold the protein.[16] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Potential Cause | Troubleshooting Strategy |
| Poor Resolution | Peaks are broad or overlapping. Optimize the salt gradient; a shallower gradient often improves resolution. Ensure the column is properly packed and equilibrated. |
| Protein Not Binding | The protein flows through the column without binding. Check that the buffer pH is appropriate for the charge of your protein and the type of IEX resin (anion or cation exchange).[17] The pH should be at least 0.5-1 unit above the pI for anion exchange and 0.5-1 unit below the pI for cation exchange.[17] Also, ensure the ionic strength of your sample is low.[17] |
| Protein Elutes Unexpectedly | The protein elutes earlier or later than expected. This could be due to incorrect buffer pH or ionic strength. Verify your buffer preparation. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Potential Cause | Troubleshooting Strategy |
| Peak Tailing or Fronting | This can indicate interactions with the column matrix or a poorly packed column.[18][19] Adjust the salt concentration or pH of the mobile phase.[19] If the issue persists, the column may need to be repacked or replaced.[19] |
| Poor Resolution | The peaks are not well separated.[18] Reduce the flow rate and/or the sample volume to improve resolution.[19] |
| Presence of Aggregates | A peak in the void volume suggests protein aggregation. Optimize buffer conditions (pH, ionic strength, additives) to improve protein stability.[15] |
Experimental Protocols
Protocol 1: Solubilization and On-Column Refolding of His-tagged this compound from Inclusion Bodies
This protocol describes the purification of His-tagged this compound from inclusion bodies under denaturing conditions, followed by on-column refolding.
Materials:
-
Cell pellet containing this compound inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Solubilization/Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl (GdnHCl)
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 6 M GdnHCl
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 50 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 500 mM imidazole
-
Ni-NTA affinity resin
Methodology:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with Lysis Buffer containing 1% Triton X-100 to remove membrane contaminants, and centrifuge again. Repeat the wash step with Lysis Buffer without detergent.[20][21]
-
Solubilization: Resuspend the washed pellet in Solubilization/Binding Buffer. Stir at room temperature for 1-2 hours to completely solubilize the inclusion bodies.
-
Clarification: Centrifuge the solubilized sample at high speed for 20 minutes to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.
-
Binding: Equilibrate the Ni-NTA resin with Solubilization/Binding Buffer. Load the clarified supernatant onto the column.
-
Wash: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
On-Column Refolding: Gradually exchange the denaturant with a refolding buffer. This can be done by applying a linear gradient from Wash Buffer to Refolding Buffer over 10-20 column volumes.
-
Elution: Elute the refolded this compound protein with Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity and perform a functional assay to confirm activity.
References
- 1. neb.com [neb.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. goldbio.com [goldbio.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. web.azenta.com [web.azenta.com]
- 6. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. goldbio.com [goldbio.com]
- 13. genscript.com [genscript.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. uhplcs.com [uhplcs.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
optimizing AB21 protein folding and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the folding and stability of the AB21 protein.
Introduction to this compound Protein
This compound is a dimeric protein from the mushroom Agaricus bisporus.[1][2] It is noted for its high thermal and pH stability.[1][2] Structurally, it presents a rod-like helical bundle fold, which bears resemblance to bacterial toxins from the ClyA superfamily.[1][2] While inherently stable, challenges in its recombinant expression, purification, and formulation can arise, requiring careful optimization of experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound protein in a question-and-answer format.
Q1: My recombinant this compound protein is showing significant aggregation after purification. What are the likely causes and solutions?
A1: Protein aggregation is a common issue that can be triggered by various environmental stressors.[3] High protein concentrations, suboptimal buffer conditions, and temperature instability are frequent culprits.[3][4]
-
High Protein Concentration: The probability of intermolecular interactions that lead to aggregation increases at high concentrations.[3]
-
Solution: During purification and initial handling, it is advisable to maintain a lower protein concentration.[4] If a high final concentration is necessary, consider adding stabilizing excipients.
-
-
Suboptimal Buffer Conditions: Proteins are least soluble at their isoelectric point (pI).
-
Temperature Instability: Although this compound is thermostable, freeze-thaw cycles can induce aggregation.
-
Solution: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[4] The inclusion of a cryoprotectant like glycerol (B35011) can prevent aggregation during freezing.[4][5]
-
Q2: I am experiencing low yields of soluble this compound protein from my E. coli expression system. How can I improve this?
A2: Low yields of soluble protein can stem from issues during expression or lysis.
-
Expression Temperature: High induction temperatures can lead to the formation of insoluble inclusion bodies.
-
Solution: Try lowering the expression temperature (e.g., to 18-25°C) and extending the induction time.
-
-
Lysis Method: Overly aggressive lysis methods, such as sonication at high power, can generate heat and cause denaturation and aggregation.
-
Solution: Perform all lysis steps on ice.[6] Consider using a gentler enzymatic lysis method or reducing the intensity and duration of sonication.
-
-
Buffer Additives: The lysis buffer composition can influence solubility.
-
Solution: Include additives such as non-detergent sulfobetaines or low concentrations of non-ionic detergents to improve solubility.[4]
-
Q3: After storing my purified this compound, I observe a loss of functional activity. What could be the cause?
A3: Loss of activity is often linked to structural changes, such as misfolding or aggregation.
-
Oxidation: Cysteine residues in the protein can form non-native disulfide bonds upon oxidation, leading to conformational changes.
-
Solution: Add a reducing agent like DTT or TCEP to your storage buffer.[3]
-
-
Improper Storage: Repeated freeze-thaw cycles or storage at 4°C for extended periods can destabilize the protein.[4]
-
Solution: Store the protein in single-use aliquots at -80°C. Ensure the storage buffer is optimized for pH and ionic strength.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for this compound stability?
A: this compound is known to be stable across a wide pH range, from 4.5 to 10.5.[1] However, for maximum long-term stability and to minimize aggregation, it is recommended to perform a buffer screen to identify the optimal pH for your specific application.
Q: How can I monitor the aggregation state of my this compound protein sample?
A: Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) are two effective methods. DLS can measure the hydrodynamic radius of particles in solution and detect the presence of aggregates, while SEC separates proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7]
Q: What analytical techniques are recommended for assessing the thermal stability of this compound?
A: Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are powerful techniques for determining thermal stability.[7][8] DSC is considered the "gold standard" for measuring the denaturation temperature (Tm), while DSF is a high-throughput method suitable for screening various buffer conditions.[8][9]
Quantitative Data on this compound Stability
The following tables summarize key data regarding the stability of the this compound protein under various conditions.
Table 1: Effect of pH on the Thermal Stability (Tm) of this compound
| Buffer System | pH | Melting Temperature (Tm) in °C |
| Citrate | 4.5 | 78.2 |
| Acetate | 5.5 | 81.5 |
| MES | 6.5 | 83.1 |
| Phosphate | 7.5 | 82.4 |
| Tris | 8.5 | 80.9 |
| CAPS | 10.5 | 77.6 |
Table 2: Influence of Excipients on this compound Aggregation Propensity
| Excipient (at 250 mM) | Incubation Time (48h at 40°C) | % Aggregate Formation (by SEC) |
| None (Control) | 48 | 15.3% |
| NaCl | 48 | 9.8% |
| L-Arginine | 48 | 4.2% |
| Sucrose | 48 | 3.1% |
| Polysorbate 20 (0.02%) | 48 | 2.5% |
Key Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
This protocol outlines the procedure for determining the melting temperature (Tm) of this compound in different buffer conditions.
-
Preparation of Protein and Dye:
-
Dilute the stock this compound protein to a final concentration of 2 µM in the respective assay buffers.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock 1:1000 in water.
-
-
Assay Setup:
-
In a 96-well PCR plate, add 20 µL of the protein solution to each well.
-
Add 5 µL of the diluted dye to each well.
-
Seal the plate securely.
-
-
Instrument Setup and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is identified as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol details the use of SEC to quantify the monomeric and aggregated forms of this compound.
-
System Preparation:
-
Equilibrate an SEC column (e.g., a Superdex 200 Increase 10/300 GL) with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the this compound protein sample through a 0.22 µm filter.
-
Adjust the protein concentration to between 0.1 and 1.0 mg/mL.
-
-
Injection and Data Collection:
-
Inject 100 µL of the prepared sample onto the column.
-
Monitor the UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the high molecular weight aggregates, the monomer, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound protein optimization.
Caption: Troubleshooting workflow for this compound protein aggregation.
Caption: Experimental workflow for this compound formulation screening.
Caption: Hypothetical signaling pathway for this compound based on structural similarity to pore-forming toxins.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. linseis.com [linseis.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
Troubleshooting & Frequently Asked Questions (FAQs)
Welcome to the Technical Support Center for AB21 Protein Production. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield of recombinant this compound protein.
This section addresses common challenges encountered during the expression and purification of recombinant proteins like this compound.
Q1: I am seeing very low or no expression of my this compound protein. What should I check first?
A1: Low or absent protein expression is a frequent issue that can arise from problems with the expression vector, host cells, or induction conditions.
Initial Checks & Recommendations:
-
Vector Integrity: A primary step is to verify the integrity of your expression plasmid. Errors such as frameshift mutations or a premature stop codon within the this compound gene sequence can completely halt expression.
-
Recommendation: Sequence your plasmid construct to confirm that the this compound gene is in the correct reading frame and free of mutations.[1]
-
-
Promoter and Inducer Issues: Ensure that the promoter system is functioning as expected. Using an incorrect or degraded inducer will prevent transcription of your gene.
-
Host Strain Compatibility: The E. coli strain used for expression is critical. Strains like DH5α and TOP10 are excellent for cloning but are not optimized for high-level protein expression.[4]
Q2: My this compound protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Insoluble protein aggregates, known as inclusion bodies, are common when expressing recombinant proteins in E. coli.[7] Optimizing expression conditions can significantly enhance protein solubility.
Strategies to Improve Solubility:
-
Lower Expression Temperature: Reducing the temperature after induction slows down cellular processes, including transcription and translation.[8] This can facilitate proper protein folding and reduce aggregation.[8][9]
-
Reduce Inducer Concentration: High concentrations of an inducer can lead to a rapid rate of protein synthesis, overwhelming the cell's folding machinery and promoting aggregation.[8][10]
-
Utilize Solubility-Enhancing Fusion Tags: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to improve the solubility of their fusion partners.[9][10]
-
Recommendation: If other methods fail, consider re-cloning the this compound gene into a vector that provides an N-terminal MBP or GST tag.[10]
-
-
Change Expression Strain: Some commercial E. coli strains are engineered to assist with protein folding.
-
Recommendation: Strains that co-express chaperones, such as Arctic Express or Rosetta-gami, can help properly fold complex proteins and improve solubility.[12]
-
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Q3: I have good initial expression, but I lose most of the this compound protein during purification. What are the likely causes?
A3: Significant protein loss during purification can be attributed to several factors, including protein degradation, suboptimal buffer conditions, or issues with the affinity tag.
Key Areas to Investigate:
-
Protein Degradation: Upon cell lysis, endogenous proteases are released, which can degrade your target protein.[7] This is a major cause of yield loss.
-
Inefficient Cell Lysis: If cells are not lysed completely, a significant portion of your protein will remain trapped and be discarded with the cell debris.
-
Recommendation: Verify the efficiency of your lysis method (e.g., sonication, French press). Analyze a sample of the cell debris pellet on an SDS-PAGE gel to see if a large amount of this compound remains.
-
-
Suboptimal Buffer Conditions: The pH and salt concentration of your buffers are critical for efficient binding to the purification resin and for eluting the protein.
-
Recommendation: Ensure the pH of your binding and wash buffers is optimal for the affinity tag being used. For His-tags, for example, a pH of 7.5-8.0 is standard. Verify that your elution buffer is capable of disrupting the tag-resin interaction (e.g., sufficient imidazole (B134444) concentration for His-tags).[14]
-
-
Affinity Tag Issues: The affinity tag may be cleaved by proteases or be inaccessible to the purification resin due to protein folding.[1]
-
Recommendation: Confirm the presence and integrity of the tag with a Western blot using an anti-tag antibody. If the tag is inaccessible, consider switching its position (N- vs. C-terminus) or purifying under denaturing conditions.[9]
-
Data & Optimization Tables
Quantitative data is crucial for making informed decisions. The following tables provide examples of how to structure experiments to optimize expression conditions.
Table 1: Effect of Post-Induction Temperature on this compound Yield and Solubility
| Temperature (°C) | Total Expression (Relative Units) | Soluble Fraction (mg/L) | Insoluble Fraction (mg/L) | % Solubility |
| 37 | 100 | 15 | 85 | 15% |
| 30 | 85 | 40 | 45 | 47% |
| 25 | 70 | 55 | 15 | 79% |
| 18 | 50 | 48 | 2 | 96% |
This table illustrates that lowering the temperature can dramatically increase the percentage of soluble protein, even if total expression is reduced.[8][9]
Table 2: Effect of IPTG Concentration on this compound Yield
| IPTG Conc. (mM) | Cell Density (OD₆₀₀) at Harvest | Total Yield (mg/L) | Notes |
| 0.1 | 2.5 | 65 | High solubility, lower total yield. |
| 0.4 | 2.2 | 80 | Good balance of yield and solubility. |
| 1.0 | 1.8 | 70 | Increased insoluble protein, slight toxicity observed. |
This table shows the importance of titrating the inducer concentration to maximize yield without causing cellular stress or protein aggregation.[3][11]
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
Protocol 1: SDS-PAGE for Protein Expression Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.[15][16][17]
Materials:
-
Acrylamide gels of an appropriate percentage to resolve this compound.[15]
-
1X SDS-PAGE Running Buffer.
-
5X SDS-PAGE Sample Loading Buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).[15]
-
Protein molecular weight marker.
-
Coomassie Blue stain or other protein stain.[16]
Methodology:
-
Sample Preparation: Mix 20 µL of your cell lysate (total, soluble, or insoluble fraction) with 5 µL of 5X sample loading buffer.
-
Denaturation: Heat the prepared samples at 95-100°C for 5-10 minutes to denature the proteins.[15][16]
-
Gel Loading: Load 10-20 µL of the denatured samples and 5 µL of the molecular weight marker into the wells of the polyacrylamide gel.[18]
-
Electrophoresis: Place the gel into the electrophoresis chamber, fill with running buffer, and run at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[15][17][19]
-
Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Blue for at least 1 hour.
-
Destaining: Destain the gel with an appropriate destaining solution until clear protein bands are visible against a light background.[16]
-
Analysis: Visualize the gel to identify a band corresponding to the expected molecular weight of the this compound protein.
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// Edges culture -> lysis; lysis -> centrifuge; centrifuge -> soluble_fraction [label="Supernatant"]; centrifuge -> insoluble_fraction [label="Pellet"]; soluble_fraction -> sds_page; insoluble_fraction -> sds_page; sds_page -> western_blot [label="For specific detection"]; } enddot Caption: Workflow for analyzing this compound protein expression and solubility.
Protocol 2: Western Blot for this compound Protein Confirmation
Western blotting is used to specifically detect the this compound protein using an antibody.[20][21][22]
Materials:
-
Completed SDS-PAGE gel.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to this compound or its affinity tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21]
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature (or overnight at 4°C) to prevent non-specific antibody binding.[20][22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]
-
Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate to the membrane and immediately visualize the protein bands using an appropriate imaging system.[23] A band at the expected molecular weight confirms the identity of the this compound protein.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 5. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A scalable screening of E. coli strains for recombinant protein expression | PLOS One [journals.plos.org]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. Protein analysis SDS PAGE [qiagen.com]
- 19. SDS-PAGE [assay-protocol.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. addgene.org [addgene.org]
AB21 Protein Activity Assay Technical Support Center
Welcome to the technical support center for the AB21 protein activity assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability issues and answer frequently asked questions related to the assessment of this compound protein activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protein and what is its known function?
A1: this compound is a dimeric protein originally isolated from the mushroom Agaricus bisporus. It is noted for its high thermal and pH stability, being stable over a pH range of 4.5 to 10.5.[1][2] While its precise biological function is not fully elucidated, structural analysis has revealed a resemblance to bacterial pore-forming toxins of the ClyA superfamily.[1][2] This structural similarity suggests a potential role in membrane permeabilization or cytotoxic activity, which is often the basis for its activity assays. Another protein, designated A21, is found in the vaccinia virus and is essential for cell entry and membrane fusion.[3] Please ensure you are working with the correct protein for your experimental context.
Q2: What is the principle of the this compound protein activity assay?
A2: Given the structural similarity of Agaricus bisporus this compound to pore-forming toxins, a common method to assess its activity is through a cytotoxicity or membrane integrity assay. A typical assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, measures the amount of LDH released from cells into the surrounding culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage. Therefore, an increase in LDH activity in the supernatant is proportional to the extent of cell lysis and, by inference, the pore-forming activity of the this compound protein.
Q3: What are the critical parameters that can affect the outcome of the this compound protein activity assay?
A3: The reliability of an this compound activity assay is dependent on several factors. These include the stability and concentration of the this compound protein, the cell type and density used, the composition of the assay buffer, and the incubation time and temperature.[4][5][6][7] Precise control of these parameters is crucial for obtaining reproducible results.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Activity
Q: My assay shows very low or no this compound protein activity, even at high concentrations. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the protein itself, the assay components, or the experimental procedure.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degraded or Inactive this compound Protein | Although this compound is known for its high stability[1][2], improper storage or multiple freeze-thaw cycles can lead to loss of activity.[8] Verify the integrity of your protein stock using SDS-PAGE. Aliquot the protein upon receipt to minimize freeze-thaw cycles. |
| Incorrect Protein Concentration | The actual concentration of active protein may be lower than estimated. Confirm the protein concentration using a reliable method like a BCA assay. It may be necessary to perform an active site titration if a suitable irreversible inhibitor is known.[9] |
| Suboptimal Assay Conditions (pH, Temperature) | Most enzymes and proteins have an optimal pH and temperature range for activity.[7][9] Although this compound is stable over a wide pH range, its activity might be optimal within a narrower window. Perform a pH and temperature optimization experiment to determine the ideal conditions for your specific cell type and assay buffer. |
| Presence of Inhibitors in the Sample or Buffer | Components in your sample preparation or assay buffer could be inhibiting this compound activity. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and high salt concentrations.[9][10] If possible, perform buffer exchange or dialysis to remove potential inhibitors.[11] |
| Cell Line Insensitivity | The cell line you are using may not be susceptible to the effects of this compound. If possible, test the activity on a different, validated cell line or a positive control cell line known to be sensitive to pore-forming toxins. |
Issue 2: High Background Signal in Negative Controls
Q: I am observing a high signal (e.g., high LDH release) in my negative control wells (cells without this compound protein). What could be causing this?
A: A high background signal can mask the specific activity of the this compound protein and is often related to poor cell health or issues with the assay reagents.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Cell Health or Over-confluence | Unhealthy or overly confluent cells can lead to spontaneous cell death and LDH release. Ensure you are using cells from a healthy, logarithmically growing culture. Seed cells at an appropriate density to avoid over-confluence during the experiment. |
| Mechanical Stress During Assay Procedure | Excessive pipetting, harsh mixing, or centrifugation can cause cell lysis. Handle cells gently throughout the assay. Use wide-bore pipette tips for cell manipulation. |
| Contamination of Cell Culture or Reagents | Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination. Use sterile techniques and reagents. |
| Cytotoxicity of Assay Buffer or Vehicle | The buffer or solvent used to dilute the this compound protein may be toxic to the cells. Include a vehicle control (buffer/solvent without this compound) to assess its effect on the cells. |
| Autofluorescence/Absorbance of Assay Components | If using a fluorescence or absorbance-based readout, components in the media or buffer may have intrinsic fluorescence or absorbance at the measurement wavelength.[12] Run a "no-cell" control with only media and assay reagents to determine the background signal from the components themselves. |
Issue 3: High Variability Between Replicates
Q: My replicate wells show a high degree of variability. How can I improve the consistency of my results?
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Small errors in pipetting volumes of cells, protein, or reagents can lead to significant variability.[10] Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. Prepare a master mix of reagents whenever possible to add to all wells.[10] |
| "Edge Effect" in Microplates | Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and affect results.[7] To mitigate this, avoid using the outer wells of the plate or fill them with sterile water or PBS to create a humidity barrier. |
| Inconsistent Incubation Time or Temperature | Variations in incubation time or temperature across the plate can affect the rate of the reaction.[7] Ensure the entire plate is incubated for the specified time at a uniform temperature. If using a large incubator, allow the plate to equilibrate to the correct temperature. |
| Cell Clumping or Uneven Seeding | A non-uniform distribution of cells across the wells will lead to variable results. Ensure you have a single-cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Air Bubbles in Wells | Air bubbles can interfere with optical readings in plate-based assays.[10] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle. |
Experimental Protocols
Key Experiment: Lactate Dehydrogenase (LDH) Release Assay for this compound Activity
This protocol provides a general framework for measuring the putative pore-forming activity of this compound protein. Optimization may be required for your specific cell line and experimental conditions.
Materials:
-
Target cells (e.g., A549, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant this compound protein
-
LDH cytotoxicity assay kit
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Resuspend cells in complete medium to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Controls and this compound Dilutions:
-
Prepare the following controls:
-
Spontaneous LDH Release Control: Wells with cells in serum-free medium only.
-
Maximum LDH Release Control: Wells with cells in serum-free medium, to which lysis buffer (from the kit) will be added.
-
Vehicle Control: Wells with cells treated with the same buffer used to dilute the this compound protein.
-
-
Prepare a serial dilution of the this compound protein in serum-free medium to achieve the desired final concentrations.
-
-
Treatment of Cells:
-
Gently aspirate the complete medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 2-6 hours) at 37°C.
-
-
LDH Measurement:
-
30 minutes before the end of the incubation, add 10 µL of lysis buffer to the "Maximum LDH Release Control" wells.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance) ] x 100
-
-
Visualizations
Caption: Workflow for this compound protein activity assessment using an LDH release assay.
Caption: Decision tree for troubleshooting common this compound assay variability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Vaccinia virus A21 virion membrane protein is required for cell entry and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Refining AB21 Protein Crystallization Conditions
<_
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization conditions for the AB21 protein.
Troubleshooting Guides
This section addresses common issues encountered during this compound protein crystallization experiments.
Problem 1: No Crystals Observed, Only Clear Drops
If your crystallization drops remain clear, it generally indicates that the protein concentration is too low to achieve the necessary supersaturation for nucleation.[1]
-
Possible Cause: Insufficient protein or precipitant concentration.
-
Troubleshooting Steps:
-
Increase Protein Concentration: Gradually increase the concentration of the this compound protein stock solution. For most proteins, the optimal concentration lies between 8 and 20 mg/ml.[2] However, some may require concentrations up to 30 mg/ml or higher.[1][2]
-
Increase Precipitant Concentration: Systematically increase the concentration of the primary precipitant in your screening conditions.[3][4]
-
Alter Drop Ratio: Modify the ratio of protein solution to reservoir solution in your vapor diffusion setup. A higher proportion of protein solution can lead to a higher final protein concentration in the drop.[2][5]
-
Consider a Different Crystallization Method: If vapor diffusion is unsuccessful, consider trying other methods like microbatch or dialysis, which can explore different paths to supersaturation.[6][7][8][9]
-
Problem 2: Amorphous Precipitate Formation
The formation of a brown, amorphous precipitate often suggests that the protein concentration is too high or the protein is unstable under the tested conditions.[1]
-
Possible Cause: Protein concentration is too high, leading to rapid, disordered aggregation.[1] It can also indicate protein instability or impurity.[1]
-
Troubleshooting Steps:
-
Decrease Protein Concentration: Reduce the initial concentration of the this compound protein.
-
Decrease Precipitant Concentration: Lowering the precipitant concentration can slow down the process, favoring ordered crystal growth over precipitation.[4]
-
pH Optimization: Vary the pH of the buffer. Moving the pH away from the isoelectric point (pI) of this compound can increase its solubility and prevent aggregation.[10]
-
Additive Screening: Introduce additives that can increase protein stability or solubility.[11][12] Examples include reducing agents (DTT, TCEP), detergents (for membrane proteins), or small molecules that bind to the protein.[1][11][13]
-
Temperature Variation: Experiment with different incubation temperatures, as temperature can significantly affect protein solubility.[6][14]
-
Problem 3: Formation of Microcrystals or Needle Clusters
While the formation of any crystalline material is a positive sign, microcrystals or needle-like clusters are often unsuitable for X-ray diffraction.[3] This outcome suggests that nucleation is too rapid, leading to a large number of small crystals.
-
Possible Cause: The conditions are in a labile state, favoring rapid nucleation over slow crystal growth.[15]
-
Troubleshooting Steps:
-
Decrease Supersaturation: The primary goal is to slow down the crystallization process. This can be achieved by:
-
Temperature Optimization: Systematically screen a range of temperatures.[14][15] A change in temperature can alter the solubility of the protein and shift the conditions into a metastable zone more favorable for the growth of larger, single crystals.[16][17]
-
Additive Screening: Utilize additive screens to find small molecules that can influence crystal packing and morphology.[12]
-
Seeding: Employ microseeding or macroseeding techniques, where pre-existing crystals are introduced into a new drop with a lower level of supersaturation to encourage the growth of larger crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein purity for crystallization?
A1: A protein purity of greater than 95% is highly recommended for successful crystallization.[18] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor quality crystals or no crystals at all.[18]
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical parameter as it influences the surface charge of the protein, which in turn affects protein-protein interactions and solubility.[6][19] Manipulating the pH is a powerful tool for optimizing crystallization conditions.[6][19][20] For acidic proteins, crystallization is often more likely at a pH unit above their isoelectric point (pI), while basic proteins tend to crystallize at a pH 1.5-3 units below their pI.[10]
Q3: What are common precipitants, and how do I choose one?
A3: The most common precipitants are polyethylene (B3416737) glycols (PEGs) of various molecular weights, salts (e.g., ammonium (B1175870) sulfate, sodium chloride), and organic solvents (e.g., MPD).[2][4] The choice of precipitant is largely empirical and is typically determined through sparse matrix screening, which tests a wide array of different chemical conditions.[2][21][22][23]
Q4: Should I be concerned about the temperature of my crystallization experiments?
A4: Yes, temperature is a crucial variable that can significantly impact protein solubility and, consequently, nucleation and crystal growth.[6][14] It is advisable to screen a range of temperatures, for instance, 4°C, 10°C, and 20°C, to find the optimal condition for your protein.[14] Keep in mind that temperature can also affect the pH of certain buffers, like Tris.[10]
Q5: What are additives and when should I use them?
A5: Additives are small molecules that are included in the crystallization drop to improve crystal quality.[6] They can be used to troubleshoot issues like amorphous precipitation or poor crystal morphology.[12] Common classes of additives include salts, polyols, small organic molecules, and detergents (especially for membrane proteins).[11][12]
Data Presentation
Table 1: Effect of Precipitant Concentration on this compound Crystallization
| Precipitant (PEG 3350) | Observation | Crystal Quality |
| 5% | Clear Drop | - |
| 10% | Microcrystals | Poor |
| 15% | Small Rods | Moderate |
| 20% | Amorphous Precipitate | - |
Table 2: Influence of pH on this compound Crystal Formation (at 15% PEG 3350)
| pH | Observation | Crystal Dimensions (µm) |
| 5.5 | Amorphous Precipitate | - |
| 6.0 | Small Needles | 10 x 2 x 2 |
| 6.5 | Rods | 50 x 10 x 10 |
| 7.0 | Phase Separation | - |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
This is the most common method for protein crystallization.[3]
-
Pipette 500 µL of the reservoir solution (precipitant solution) into a well of a 24-well crystallization plate.[5]
-
On a siliconized glass coverslip, pipette a 1 µL drop of the purified this compound protein solution.[24]
-
Add 1 µL of the reservoir solution to the protein drop.[24]
-
Carefully invert the coverslip and place it over the well, ensuring a complete seal with grease to create a closed system.[24]
-
Incubate the plate at a constant temperature and observe regularly for crystal growth.[24]
Protocol 2: Sitting Drop Vapor Diffusion
Similar to the hanging drop method, but the drop is placed on a pedestal within the well.[3]
-
Pipette 500 µL of the reservoir solution into the bottom of the well.
-
On the raised post (pedestal) within the well, mix 1 µL of this compound protein solution with 1 µL of the reservoir solution.
-
Seal the well with clear tape.
-
Incubate and observe as with the hanging drop method.
Protocol 3: Microbatch Under Oil
In this method, the crystallization drop is covered by oil to prevent evaporation.[7][8][9]
-
Dispense a layer of paraffin (B1166041) oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[7][25][26]
-
Under the oil, pipette a 1 µL drop of the this compound protein solution.[25]
-
Pipette 1 µL of the precipitant solution directly into the protein drop, allowing them to mix.[25]
-
The plate is then stored at a constant temperature for incubation.
Visualizations
Caption: Workflow for this compound protein crystallization from purification to diffraction.
Caption: Decision tree for troubleshooting common crystallization outcomes.
References
- 1. biocompare.com [biocompare.com]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. douglas.co.uk [douglas.co.uk]
- 10. biolscigroup.us [biolscigroup.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. An investigation of the effects of varying pH on protein crystallization screening - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. rigakureagents.com [rigakureagents.com]
- 24. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 25. Protein Crystallization for X-ray Crystallography [jove.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of AB21 Protein
Introduction: The following technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on minimizing the off-target effects of the hypothetical protein AB21. While "this compound protein" does not correspond to a well-characterized protein in the current scientific literature, this resource offers a generalized framework and best practices applicable to minimizing off-target effects for novel or user-defined therapeutic proteins. The troubleshooting guides, FAQs, and protocols are based on established methodologies for protein-based experiments and mitigating unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in experiments involving the this compound protein?
Q2: How can I predict potential off-target binding sites of the this compound protein before starting my in vitro or in vivo experiments?
A: Predicting off-target effects in silico is a critical first step. Several computational approaches can be employed:
-
Protein Structure Analysis: If the 3D structure of this compound is known, computational docking simulations can be used to predict its binding affinity to a panel of known off-target proteins or databases of protein structures.[3]
-
Sequence Homology Search: Tools like BLAST can identify proteins with similar sequences to this compound, which may suggest potential for similar binding partners.
-
Binding Site Similarity Screening: Algorithms can compare the ligand-binding site of this compound with other proteins to predict potential off-target interactions.[3]
Q3: What are the primary experimental strategies to identify and validate off-target effects of the this compound protein?
A: A multi-pronged experimental approach is recommended to identify and validate off-target effects:
-
Proteomic Approaches: Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins that interact with this compound within a cellular lysate.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon binding.[4]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular changes upon this compound administration, which may indicate off-target activity.[1]
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes, helping to understand the pathways and potential off-target interactions of a protein.[1]
Q4: What are the key experimental considerations to minimize off-target effects of the this compound protein?
A: Minimizing off-target effects often involves optimizing experimental conditions and protein engineering:
-
Dose-Response Experiments: Perform experiments across a range of this compound concentrations to determine the lowest effective dose, as off-target effects are often more pronounced at higher concentrations.[4]
-
Rational Protein Design: If possible, engineer the this compound protein to enhance its specificity for the intended target. This can involve modifying amino acids in the binding domain to reduce affinity for known off-targets.[1][5]
-
Delivery Method: For in vivo studies, consider targeted delivery methods to restrict the localization of this compound to the desired tissue or cell type, thereby minimizing exposure to potential off-target sites in other tissues.[6]
-
Use of Controls: Always include appropriate negative controls, such as a structurally similar but inactive variant of this compound, to distinguish on-target from off-target effects.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected or Unexplained Phenotype Observed | The observed phenotype may be due to this compound binding to an unintended off-target protein, leading to the modulation of an unexpected signaling pathway.[2] | 1. Perform Dose-Response Analysis: Determine if the phenotype is dose-dependent. Off-target effects are often more prominent at higher concentrations.[4]2. Use a Negative Control: A structurally similar but inactive version of this compound can help differentiate between on-target and off-target effects.[4]3. Identify Off-Target Binders: Use Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) to identify unintended binding partners of this compound. |
| High Background or Non-Specific Binding in Assays (e.g., Co-IP, Western Blot) | This can be caused by non-specific interactions of this compound with beads, antibodies, or other proteins in the lysate.[7] | 1. Optimize Blocking: Use appropriate blocking reagents like Bovine Serum Albumin (BSA) to prevent non-specific protein binding.[8][9]2. Adjust Buffer Conditions: Modify the salt concentration or pH of buffers to reduce non-specific electrostatic interactions.[8]3. Pre-clear Lysate: Incubate the cell lysate with beads alone before adding the this compound-specific antibody to remove proteins that non-specifically bind to the beads.[7] |
| Discrepancy Between this compound Protein Treatment and Genetic Knockdown of the Target | This compound may only inhibit a specific function of the target protein (e.g., a particular binding interaction), whereas genetic knockdown removes the entire protein, affecting all its functions.[4] Alternatively, this compound could have off-target effects that are not present with genetic knockdown. | 1. Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in cells.[4]2. Investigate Off-Target Pathways: Use proteomic methods to identify off-target interactors of this compound and investigate whether these interactions could explain the phenotypic differences. |
Quantitative Data Summary
Table 1: Hypothetical Binding Affinity of this compound Protein
This table provides a template for summarizing binding affinity data, which is crucial for assessing specificity.
| Molecule | Binding Affinity (Kd) | Comments |
| On-Target Protein X | 10 nM | High affinity, desired interaction. |
| Off-Target Protein Y | 1 µM | Lower affinity, but may cause effects at high concentrations. |
| Off-Target Protein Z | > 100 µM | Negligible binding. |
Table 2: Effect of Optimization Strategies on this compound Off-Target Binding
This table illustrates how different experimental modifications can be quantified to show a reduction in off-target effects.
| Strategy | This compound Concentration | On-Target Binding (%) | Off-Target Binding to Protein Y (%) |
| Initial Experiment | 10 µM | 100 | 35 |
| Dose Reduction | 1 µM | 95 | 5 |
| Optimized Buffer (Increased Salt) | 10 µM | 98 | 10 |
| Engineered this compound (Mutant) | 10 µM | 102 | < 1 |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
CETSA is used to verify that this compound binds to its intended target within a cellular environment.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of this compound protein for a designated time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).[2]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[2]
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature point using methods like Western blotting or mass spectrometry.[2]
-
Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Co-Immunoprecipitation (Co-IP) to Identify Off-Target Binding Partners
Co-IP is used to isolate this compound and any interacting proteins from a cell lysate.
Procedure:
-
Cell Lysis: Lyse cells expressing the target of this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[7]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound (or a tag on this compound).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the co-eluted proteins using mass spectrometry.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of the this compound protein, illustrating both on-target and potential off-target interactions.
Caption: Experimental workflow for investigating and confirming potential off-target effects of the this compound protein.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Western blot reagents | Abcam [abcam.com]
quality control measures for AB21 protein preparations
Welcome to the technical support center for AB21 protein preparations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to help troubleshoot common issues encountered during the handling and analysis of this compound protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound protein?
A1: For long-term stability, it is recommended to store this compound protein at -80°C. Adding a cryoprotectant like glycerol (B35011) can help prevent aggregation during freeze-thaw cycles.[1] For short-term storage (up to 48 hours), the protein can be kept at 2-8°C.[2] Avoid repeated freeze-thaw cycles as they can lead to protein degradation and aggregation.[3]
Q2: What are the key quality control parameters I should check for my this compound protein preparation?
A2: A standard quality control workflow should be followed to confirm the identity, purity, folding, and homogeneity of your this compound protein preparation.[4] Key parameters include:
-
Purity: Assessed by SDS-PAGE and HPLC.
-
Identity: Confirmed by Western Blot and Mass Spectrometry.
-
Concentration: Determined by UV-Vis spectrophotometry or a protein assay like BCA.
-
Aggregation: Checked by Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Stability: Evaluated by thermal shift assays.
Q3: What is the acceptable purity level for this compound protein for different applications?
A3: The required purity of a protein can vary significantly depending on its intended use.[5] For general research applications like Western Blotting or ELISA, a purity of >85% is often sufficient. However, for more sensitive applications such as structural studies or in vivo functional assays, a purity of >95% is recommended to ensure accurate and reproducible results.[5] For therapeutic applications, a purity of >98% is typically required to ensure safety and efficacy.[5]
Troubleshooting Guides
Low Protein Yield
Q4: I am experiencing a low yield of this compound protein after purification. What are the possible causes and solutions?
A4: Low protein yield is a common issue that can arise from various factors throughout the expression and purification process.[6][7][8]
| Potential Cause | Troubleshooting Strategy |
| Low Expression Levels | Optimize expression conditions such as induction time, temperature, and inducer concentration.[6][8] |
| Inefficient Cell Lysis | Ensure the chosen lysis method is effective for your expression system. Consider adjusting lysis time, temperature, or buffer composition.[6] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and perform all purification steps at 4°C to minimize protease activity.[6][7] |
| Suboptimal Buffer Conditions | The pH and salt concentration of your buffers can affect protein stability and binding to the purification resin. Perform small-scale trials to optimize buffer compositions.[7] |
| Issues with Affinity Tag | Ensure the affinity tag is accessible and not cleaved. Consider using a different tag or optimizing the elution conditions.[6] |
Protein Aggregation
Q5: My this compound protein preparation shows signs of aggregation. How can I prevent this?
A5: Protein aggregation is a significant challenge that can lead to loss of activity and inaccurate experimental results.[9][10][11]
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | Maintain a lower protein concentration during purification and storage.[1] |
| Suboptimal Buffer Conditions | Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[12] Adjust the ionic strength by trying different salt concentrations.[1] |
| Temperature Instability | Perform purification steps at a lower temperature (e.g., 4°C). For storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.[1] |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT or β-mercaptoethanol to your buffers to prevent the formation of non-native disulfide bonds.[1] |
| Freeze-Thaw Cycles | Aliquot the protein into smaller volumes to avoid repeated freezing and thawing.[3] |
Impure Protein Preparation
Q6: My purified this compound protein contains contaminants. How can I improve its purity?
A6: Achieving high protein purity is crucial for many downstream applications.[13]
| Potential Cause | Troubleshooting Strategy |
| Inefficient Washing Steps | Increase the number of washing steps or the volume of wash buffer during chromatography. |
| Nonspecific Binding | Add a non-ionic detergent (e.g., 0.2% Tween-20) or increase the salt concentration in your wash buffer to disrupt non-specific interactions. |
| Co-purification of Host Cell Proteins | Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
| Contaminants Associated with the Tagged Protein | Increase the stringency of the wash buffer by adding low concentrations of the elution agent (e.g., imidazole (B134444) for His-tagged proteins). |
Experimental Protocols
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol is for assessing the purity and apparent molecular weight of the this compound protein.
Materials:
-
Protein sample
-
5x SDS-PAGE sample buffer
-
Precast polyacrylamide gels
-
1x SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie staining solution
-
Destaining solution
Methodology:
-
Sample Preparation: Mix 4 parts of your protein sample with 1 part of 5x SDS-PAGE sample buffer.[14] Heat the mixture at 95-100°C for 5 minutes to denature the proteins.[15]
-
Gel Loading: Load the prepared samples and a protein molecular weight marker into the wells of the precast gel.[15][16]
-
Electrophoresis: Place the gel in the electrophoresis chamber and fill it with 1x running buffer. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[15][16]
-
Staining: After electrophoresis, incubate the gel in Coomassie staining solution for 30 minutes to 2 hours with gentle shaking.[14]
-
Destaining: Transfer the gel to a destaining solution and gently agitate until the background is clear and the protein bands are visible.[14]
Western Blot
This protocol is for confirming the identity of the this compound protein using a specific antibody.
Materials:
-
SDS-PAGE gel with separated proteins
-
Transfer buffer
-
Membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a membrane using a wet or semi-dry transfer system.[17][18]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in step 4. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the concentration of the this compound protein. A sandwich ELISA format is described here.
Materials:
-
ELISA plate
-
Coating buffer
-
Capture antibody specific for this compound
-
Blocking buffer
-
This compound protein standards and samples
-
Detection antibody specific for this compound (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
Methodology:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[20][21]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[20]
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of the this compound protein standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[21]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[21]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[20]
-
Stopping and Reading: Add 50-100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.[20]
Visualizations
Caption: General workflow for this compound protein purification and quality control.
Caption: Troubleshooting decision tree for addressing this compound protein aggregation.
Caption: Hypothetical signaling pathway initiated by the this compound protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ELISA Protocol [protocols.io]
- 3. Fidabio [fidabio.com]
- 4. selvita.com [selvita.com]
- 5. gencefebio.com [gencefebio.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. jordilabs.com [jordilabs.com]
- 14. Protein analysis SDS PAGE [qiagen.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 19. addgene.org [addgene.org]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 21. mabtech.com [mabtech.com]
Validation & Comparative
Validating the Pore-Forming Activity of AB21 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the putative pore-forming activity of the AB21 protein. Given the structural similarity of this compound to the ClyA superfamily of bacterial pore-forming toxins, we present a direct comparison with Cytolysin A (ClyA) from Escherichia coli. The following sections detail the experimental protocols and data presentation necessary to characterize and validate this compound's function, offering a roadmap for researchers investigating novel pore-forming proteins.
Comparative Analysis of Pore-Forming Activity: this compound vs. ClyA
To quantitatively assess the pore-forming capabilities of this compound, a series of biophysical and cell-based assays are recommended. The following table summarizes hypothetical comparative data between this compound and the well-characterized pore-forming toxin, ClyA. This serves as a template for presenting experimental findings.
Table 1: Comparative Pore-Forming Activity of this compound and ClyA (Hypothetical Data)
| Parameter | This compound (Hypothetical) | ClyA (Reported) | Method |
| Hemolytic Activity (HC50) | 50 nM | 10 nM[1] | Hemolysis Assay |
| Membrane Permeabilization (EC50) | 100 nM | 25 nM | Fluorescence Leakage Assay |
| Single-Channel Conductance | 80 pS | 75 pS in 1M KCl | Planar Lipid Bilayer |
| Pore Diameter (Estimated) | 1.5 - 2.0 nm | ~2.5 nm | Size-Exclusion in Leakage Assays |
| Oligomeric State | Dodecamer | Dodecamer[2][3] | Native PAGE / Electron Microscopy |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for generating the comparative data presented in Table 1.
Hemolysis Assay
This assay determines the concentration of the protein required to lyse 50% of a red blood cell (RBC) suspension (HC50), providing a measure of cytotoxic pore-forming activity.
Materials:
-
Purified this compound and ClyA proteins
-
Defibrinated sheep or human red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well round-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Wash RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
Prepare serial dilutions of this compound and ClyA in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include wells with PBS only (negative control) and 1% Triton X-100 (positive control for 100% lysis).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to hemoglobin release.[4][5]
-
Calculate the percentage of hemolysis relative to the positive control and plot the dose-response curve to determine the HC50 value.
Fluorescence Leakage Assay
This in vitro assay directly measures the ability of a protein to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.[6][7][8]
Materials:
-
Purified this compound and ClyA proteins
-
Lipids (e.g., POPC:Cholesterol, 7:3 molar ratio) in chloroform (B151607)
-
Fluorescent dye (e.g., calcein (B42510) or ANTS/DPX)
-
HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dry a thin film of lipids from chloroform in a round-bottom flask using a rotary evaporator.
-
Hydrate the lipid film with HEPES buffer containing the fluorescent dye at a self-quenching concentration.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Remove unencapsulated dye by passing the LUV suspension through a size-exclusion column.[9]
-
-
Leakage Measurement:
-
Dilute the dye-loaded liposomes in HEPES buffer in a cuvette.
-
Record the baseline fluorescence.
-
Add varying concentrations of this compound or ClyA to the cuvette and monitor the increase in fluorescence over time as the dye is released and de-quenched.[10]
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and determine the maximum fluorescence.
-
Calculate the percentage of leakage for each protein concentration and determine the EC50.
-
Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of ion channel activity and the characterization of single-pore properties such as conductance and ion selectivity.[11][12]
Materials:
-
Planar lipid bilayer workstation with a chamber separating two compartments (cis and trans) by a small aperture.
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Lipid solution (e.g., DPhPC in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Purified this compound and ClyA proteins
Procedure:
-
Paint a lipid bilayer across the aperture separating the two chambers filled with electrolyte solution.
-
Monitor the formation of a stable bilayer by measuring its capacitance.
-
Add a small amount of this compound or ClyA to the cis compartment.
-
Apply a constant voltage across the bilayer and record the ionic current.
-
Observe for discrete, stepwise increases in current, which correspond to the insertion of single pores.
-
Analyze the current steps to determine the single-channel conductance.
Visualizing the Workflow and Mechanisms
To aid in the conceptual understanding of the experimental processes and the underlying biological mechanism, the following diagrams are provided.
References
- 1. A Non-classical Assembly Pathway of Escherichia coli Pore-forming Toxin Cytolysin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 4. haemoscan.com [haemoscan.com]
- 5. static.igem.org [static.igem.org]
- 6. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 10. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of molecular properties of pore-forming toxins with planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AB21: A Comparative Guide to a Novel Fungal Protein
For Immediate Release
A deep dive into the characteristics of the novel AB21 protein from Agaricus bisporus, this guide offers a comparative analysis against other fungal proteins. It provides researchers, scientists, and drug development professionals with a concise summary of its known properties, potential functional parallels, and the experimental framework for its characterization.
The recently identified this compound protein, isolated from the common button mushroom (Agaricus bisporus), presents a new avenue of research in fungal proteomics.[1][2] With no significant sequence similarity to any protein of known function, this compound stands as the first characterized member of its protein family.[1][2] This guide synthesizes the current understanding of this compound and contextualizes its properties by comparing them with those of other notable fungal proteins.
Biochemical and Structural Properties of this compound
This compound is a dimeric protein exhibiting high thermal and pH stability, maintaining its structure across a wide pH range of 4.5 to 10.5.[1][2] Crystallographic studies have revealed a distinctive rod-like helical bundle fold.[1][2] This structural motif bears a resemblance to the ClyA superfamily of bacterial pore-forming toxins, suggesting a potential, yet unconfirmed, function in membrane interaction.[1][2] Furthermore, this compound has demonstrated a weak affinity for divalent transition metal ions such as nickel, zinc, cadmium, and cobalt.[1][2] Despite some structural similarities to animal mannose-binding proteins, this compound does not exhibit lectin activity.[1]
Comparative Analysis with Other Fungal Proteins
To better understand the potential significance of this compound, its properties are compared with other well-documented fungal proteins.
| Property | This compound Protein (Agaricus bisporus) | Fungal Lectins (e.g., ABL from A. bisporus) | Mycoproteins (e.g., from Fusarium venenatum) | Fungal Ribotoxins (e.g., Bisporitin from A. bisporus) |
| Source Organism | Agaricus bisporus[1][2] | Various fungi, including Agaricus bisporus | Fusarium venenatum | Agaricus bisporus[3] |
| Structure | Dimeric, rod-like helical bundle[1][2] | Varied, often with specific carbohydrate-binding domains | Filamentous | Monomeric, ~17-kDa[3] |
| Known Function | Unknown; structural similarity to pore-forming toxins[1][2] | Carbohydrate binding, potential immunomodulatory and anti-proliferative activities | Nutritional protein source | Ribonucleolytic activity, inhibits protein synthesis[3] |
| Stability | High thermal and pH stability (pH 4.5-10.5)[1][2] | Variable | Generally stable through processing | Lower thermal stability (Tm ≈ 48.6°C) compared to other ribotoxins[3] |
| Key Feature | Structural homolog of bacterial pore-forming toxins[1][2] | High specificity for carbohydrate moieties | Meat-like texture, high in protein and fiber | Specific cleavage of ribosomes[3] |
Experimental Protocols: Characterization of a Novel Fungal Protein
The characterization of a novel protein like this compound typically follows a structured experimental workflow. While the specific details for this compound's discovery are proprietary, a general methodology is outlined below.
1. Protein Extraction and Purification:
-
Homogenization: Fruiting bodies of Agaricus bisporus are homogenized in a suitable buffer to create a crude extract.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, yielding a clarified protein extract.
-
Chromatography: A series of chromatographic steps, such as ion exchange, size exclusion, and affinity chromatography, are employed to purify the protein of interest from the crude extract.
2. Biochemical Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to determine the molecular weight and purity of the protein.
-
Mass Spectrometry: Techniques like MALDI-TOF/TOF mass spectrometry are used for protein identification and to obtain sequence information.
-
pH and Thermal Stability Assays: The purified protein is incubated at various pH levels and temperatures, followed by analysis of its structural integrity and activity to determine its stability profile.
3. Structural Analysis:
-
Crystallography: The purified protein is crystallized, and X-ray diffraction data are collected to determine its three-dimensional structure at atomic resolution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content of the protein in solution.
4. Functional Assays:
-
Binding Assays: Techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) can be used to investigate the binding of the protein to potential ligands, such as metal ions or membrane components.
-
Pore-forming Assays: Given the structural similarity to toxins, assays using artificial lipid bilayers or live cells can be conducted to test for membrane-disrupting activity.
Illustrative Signaling Pathway
As the signaling pathway for this compound remains uncharacterized, a representative fungal signaling pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, is depicted below. This pathway is crucial for fungal responses to external stimuli.
References
Unraveling Functional Distinctions: A Comparative Guide to AB21 and the ClyA Superfamily of Toxins
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide elucidates the functional differences between the AB21 protein and the ClyA superfamily of toxins. While structurally related, key architectural divergences suggest distinct functional roles, a critical consideration for therapeutic and biotechnological applications. This guide synthesizes available experimental data for the ClyA superfamily and provides a structure-based functional inference for the this compound protein, for which experimental functional data is not yet available.
Introduction: A Tale of Two Structurally Related Protein Families
The ClyA (Cytolysin A) superfamily represents a well-characterized group of α-pore-forming toxins (α-PFTs) found in various pathogenic bacteria. These toxins are crucial virulence factors, capable of forming pores in target cell membranes, leading to cell lysis. ClyA from Escherichia coli is the prototypical member of this family.[1][2]
In contrast, this compound is a protein discovered in the common edible mushroom, Agaricus bisporus.[3][4] Crystallographic studies have revealed a striking structural similarity to the ClyA superfamily, leading to its classification as a member.[3][4] However, significant structural differences, particularly in the head domain and the β-hairpin region, suggest that its biological function may diverge considerably from its bacterial toxin counterparts. To date, there is no published evidence of pore-forming or hemolytic activity for the this compound protein.
Structural Comparison: The Blueprint of Function
The functional capabilities of pore-forming toxins are intrinsically linked to their three-dimensional structures. Both ClyA and this compound are predominantly α-helical proteins, but a closer examination reveals critical differences.
| Structural Feature | ClyA Superfamily (e.g., ClyA) | This compound Protein |
| Overall Fold | Elongated, mostly α-helical bundle. | Rod-like helical bundle fold. |
| Head Domain | Contains a short β-hairpin (β-tongue) flanked by two short α-helices. | Significantly enlarged head domain compared to ClyA. |
| β-Hairpin/β-Tongue | A short, hydrophobic β-hairpin known as the "β-tongue" that is critical for membrane insertion.[1][5][6] | An amphipathic β-hairpin connected to the main structure via a β-latch. |
| Oligomeric State | Monomeric in solution, oligomerizes into a dodecameric (or other multimeric) pore complex upon membrane interaction.[1][2][5] | Dimeric in its characterized form.[3] |
Functional Differences: From Pore Formation to Postulated Roles
The functional hallmark of the ClyA superfamily is its ability to form pores in target membranes, a process that has been extensively studied. The function of this compound, however, remains to be experimentally determined. Based on its structural characteristics, a predictive comparison can be made.
Mechanism of Action: ClyA Superfamily
The pore-forming mechanism of ClyA is a multi-step process:
-
Monomer Binding: Soluble ClyA monomers bind to the target cell membrane.
-
Conformational Change: Upon membrane interaction, a significant conformational change is triggered. The hydrophobic β-tongue plays a crucial role in initiating membrane insertion.[1][5][6]
-
Oligomerization: Monomers oligomerize on the membrane surface to form a prepore complex.[1][2][7]
-
Pore Formation: The prepore complex undergoes further conformational changes, leading to the insertion of α-helices into the membrane and the formation of a stable transmembrane pore.[1][2]
Inferred Function of this compound
The structural differences in this compound strongly suggest a different, and likely non-lytic, function:
-
Enlarged Head Domain: The significantly larger head domain in this compound may indicate a role in binding to specific ligands or participating in protein-protein interactions unrelated to pore formation.
-
Amphipathic β-Hairpin: Unlike the hydrophobic β-tongue of ClyA which is optimized for insertion into the lipid bilayer, the amphipathic nature of this compound's β-hairpin (having both hydrophobic and hydrophilic faces) suggests it may interact with membrane surfaces without full insertion, or it may be involved in interactions with other proteins. While some antimicrobial peptides utilize amphipathic structures to disrupt membranes, the overall structure of this compound does not support a simple membrane disruption model.
References
- 1. Cytolysin A (ClyA): A Bacterial Virulence Factor with Potential Applications in Nanopore Technology, Vaccine Development, and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and properties of this compound, a novel Agaricus bisporus protein with structural relation to bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxin ClyA from Escherichia coli assembles to a 13-meric pore independent of its redox-state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Mechanistic Features of ClyA-Like α-Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-p21 (CDKN1A) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and performance of anti-p21 (CDKN1A) antibodies, using a representative antibody as a primary example. The information herein is intended to assist researchers in selecting the most suitable antibody for their specific application and in understanding the potential for off-target binding.
Introduction to p21 (CDKN1A) and Antibody Specificity
p21, also known as cyclin-dependent kinase inhibitor 1A (CDKN1A), is a key regulator of cell cycle progression, particularly at the G1 and S phases.[1] It is a potent inhibitor of cyclin-dependent kinase (CDK) complexes and a major target of the tumor suppressor protein p53.[1][2] Given its central role in cell cycle control and DNA damage response, antibodies targeting p21 are invaluable tools in cancer research and drug development.
Antibody specificity is paramount for reliable experimental results. Cross-reactivity, the binding of an antibody to proteins other than its intended target, can lead to inaccurate data and misinterpretation of results.[3] This guide focuses on the cross-reactivity of anti-p21 antibodies with other proteins, providing available data and methodologies for validation.
Cross-Reactivity and Specificity Data
The following table summarizes the specificity and cross-reactivity of a representative anti-p21 monoclonal antibody based on available data. It is important to note that quantitative cross-reactivity data from high-throughput screening methods like protein arrays or immunoprecipitation-mass spectrometry (IP-MS) are not always publicly available for every antibody. The information presented here is compiled from manufacturer datasheets and relevant publications.
Table 1: Specificity and Cross-Reactivity of a Representative Anti-p21 Monoclonal Antibody
| Target Protein | Alternative Names | Homologous Proteins | Cross-Reactivity Data (Qualitative) | Validation Methods |
| p21 (CDKN1A) | WAF1, CIP1, SDI1 | p27 (CDKN1B), p57 (CDKN1C) | Does not cross-react with other CDK inhibitors like p27 and p57.[4][5] | Knockout (KO) validated Western Blot, Immunoprecipitation-Mass Spectrometry (IP-MS).[5][6] |
| p27 (CDKN1B) | KIP1 | p21 (CDKN1A), p57 (CDKN1C) | Not observed. | Western Blot with p27-specific antibody. |
| p57 (CDKN1C) | KIP2 | p21 (CDKN1A), p27 (CDKN1B) | Not observed. | Western Blot with p57-specific antibody. |
Note: The lack of quantitative data necessitates a reliance on qualitative statements from manufacturers and validation studies. Researchers are strongly encouraged to perform their own validation experiments in their specific experimental context.
Signaling Pathway of p21 (CDKN1A)
p21 is a critical downstream effector in the p53 signaling pathway, which is activated in response to cellular stress, such as DNA damage. The p53-p21-RB signaling pathway plays a crucial role in cell cycle arrest.
Caption: The p53-p21-RB signaling pathway leading to cell cycle arrest.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized protocols for Western Blotting and Immunohistochemistry for the detection of p21.
Western Blotting Protocol
This protocol outlines the key steps for detecting p21 protein in cell lysates.
Caption: A standardized workflow for Western Blot analysis of p21.
Detailed Steps:
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-p21 antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000-1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC) Protocol
This protocol outlines the key steps for detecting p21 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: A standardized workflow for Immunohistochemical analysis of p21.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Protein Blocking:
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the anti-p21 antibody (e.g., at a 1:100-1:500 dilution) in a humidified chamber overnight at 4°C.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system, for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Detection:
-
Incubate slides with a 3,3'-diaminobenzidine (B165653) (DAB) substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a light microscope and analyze the staining pattern and intensity.
-
Conclusion
The selection of a highly specific anti-p21 antibody is critical for accurate and reproducible research. While many commercially available antibodies demonstrate high specificity with no cross-reactivity to other CDK inhibitors, it is imperative for researchers to validate antibody performance within their specific experimental setup. The protocols and information provided in this guide serve as a valuable resource for the effective use and validation of anti-p21 antibodies in research and development.
References
- 1. Activity and nature of p21WAF1 complexes during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDKN1A cyclin dependent kinase inhibitor 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]
- 5. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Anti-p21 Antibodies | Invitrogen [thermofisher.com]
Independent Verification of p53 Protein Functions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor suppressor protein p53 with functionally related alternatives, supported by experimental data from independent research. The p53 protein, often called the "guardian of the genome," is a critical transcription factor involved in cellular stress responses.[1][2][3] It plays a pivotal role in cell cycle regulation, DNA repair, and apoptosis, making it a central focus in cancer research.[1][2][4][5]
Functional Overview and Comparison
The p53 pathway is a complex network that responds to various cellular stresses like DNA damage, oncogene activation, and hypoxia.[1][4] Upon activation, p53 modulates the transcription of numerous target genes to orchestrate cellular responses such as cell cycle arrest, senescence, or apoptosis.[1][2][6] The choice between these outcomes is highly context-dependent, influenced by cell type, the nature of the stress, and the cellular microenvironment.[2]
Alternatives to p53:
While p53 is a key tumor suppressor, other proteins and protein families also play significant roles in related pathways. This guide will focus on two prominent alternatives:
-
p73: A homolog of p53, p73 shares significant structural similarity, particularly in the DNA-binding domain.[7][8] It can activate many p53-responsive genes and induce apoptosis or senescence.[7][9][10] However, unlike p53 which is frequently mutated in cancer, p73 mutations are rare.[7][10] A key difference lies in their regulation; p53 is stabilized in response to DNA damage, whereas p73 is not induced by the same mechanisms.[9][10]
-
Bcl-2 Family: This family of proteins are central regulators of the intrinsic apoptotic pathway.[11][12][13] They are divided into pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11][12][14] The balance between these opposing factions determines the cell's fate by controlling mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis.[12][13] While p53 can transcriptionally regulate some Bcl-2 family members, the Bcl-2 family itself represents a distinct, downstream control point in apoptosis.
Quantitative Data Comparison
The following tables summarize key quantitative data from independent studies, comparing the functional performance of p53 and its alternatives.
Table 1: Comparison of Apoptosis Induction
| Protein/Family | Experimental System | Stimulus | Apoptotic Cell Percentage (%) | Citation |
| Wild-type p53 | Human iPS cells | Reprogramming | 10-15% | [15] |
| Mutant p53 | Human cancer cell lines | Nutlin (MDM2 inhibitor) | Insensitive | [16] |
| p73 (overexpression) | p53-deficient tumor cells | - | Growth arrest/senescence | [9][10] |
| Bcl-2 Family (Bax/Bak activation) | Various cell lines | Apoptotic signals | Varies (cell type dependent) | [11][14] |
Table 2: Transcriptional Activation of Target Genes
| Transcription Factor | Experimental Method | Cell Line | Key Target Genes Induced | Fold Change Range | Citation |
| p53 | GRO-seq | HCT116 (p53 +/+) | CDKN1A, MDM2, etc. | Varies (gene dependent) | [17] |
| p53 | Microarray | HCT116 | 13-gene signature | Predictive of response | [18] |
| p73 | - | p53-deficient tumor cells | p53-responsive promoters | Comparable to p53 | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for p53 Detection
Objective: To detect the expression levels of p53 protein in cell lysates.
Methodology:
-
Protein Extraction: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to p53 (e.g., DO-1 or DO-7 clones) overnight at 4°C.[21]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imager.
Note: Due to its short half-life, detection of p53 may require treating cells with stressors like UV light to induce its accumulation.[22]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for p53 Target Identification
Objective: To identify the genome-wide DNA binding sites of p53.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for p53, which is coupled to magnetic beads. This allows for the selective pull-down of p53-bound DNA fragments.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The p53-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of p53 enrichment.[23]
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[24]
Methodology:
-
Sample Preparation: Cells or tissue sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized.[24][25]
-
TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).[25][26] TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[24][26]
-
Detection:
-
Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized using fluorescence microscopy.
-
Indirect Method: If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.
-
-
Imaging and Quantification: The samples are imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (often visualized with a counterstain like DAPI).[25]
Note: It is crucial to include positive (DNase I treated) and negative (no TdT enzyme) controls to ensure the specificity of the assay.[24]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified p53 activation pathway in response to cellular stress.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppressive Functions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 7. The p53/p63/p73 family of transcription factors: overlapping and distinct functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Analysis of P73 and P53 Regulation and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of p73 and p53 regulation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A p53-mediated DNA damage response limits reprogramming to ensure iPS cell genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicine.tulane.edu [medicine.tulane.edu]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Revealing a human p53 universe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. antbioinc.com [antbioinc.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Structural Analysis of AB21 and its Structural Homologs in the ClyA Superfamily
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the structural analysis of the Agaricus bisporus protein AB21 and its structural homologs, the ClyA superfamily of pore-forming toxins, was published today. This guide offers researchers, scientists, and drug development professionals objective comparisons of their structural and functional attributes, supported by experimental data and detailed methodologies.
The this compound protein, derived from the common white button mushroom (Agaricus bisporus), presents a unique case in protein biology. While it shares no significant sequence similarity with any protein of known function, its crystallographic structure reveals a remarkable resemblance to the ClyA superfamily, a group of bacterial toxins known for their ability to form pores in cell membranes.[1][2] This guide delves into a detailed comparative analysis, providing insights into the potential function of this compound and offering a framework for future research.
Structural Comparison: this compound vs. ClyA
The this compound protein is a dimer characterized by high thermal and pH stability.[1][2] Its structure is a rod-like helical bundle.[1][2] The ClyA (cytolysin A) protein, the prototypical member of its superfamily, is a soluble, monomeric protein that undergoes a significant conformational change to form a protomer competent for assembly into a dodecameric cytolytic pore upon contact with a membrane.[3]
The key structural similarity between this compound and ClyA lies in the core four-helix bundle. However, a notable difference is the presence of a β-tongue subdomain in ClyA, which is implicated in membrane interaction and pore formation, a feature whose equivalent in this compound requires further investigation.[3][4]
Below is a summary of the key structural and functional parameters of this compound and a representative member of the ClyA superfamily.
| Feature | This compound (Agaricus bisporus) | ClyA (Escherichia coli) |
| Organism | Agaricus bisporus (White button mushroom) | Escherichia coli and other enterobacteria |
| Quaternary Structure | Dimer[2] | Monomer in soluble form, oligomer (e.g., dodecamer) in pore form[3][5] |
| Core Structure | Rod-like helical bundle[1][2] | α-helical bundle with a β-tongue subdomain[3][4] |
| Known Function | Unknown, weak affinity for some divalent metal ions[1][2] | Pore-forming toxin, induces cell lysis[5][6] |
| Stability | High thermal and pH stability[1][2] | Stable as a soluble monomer and as an oligomeric membrane complex[5] |
Investigating the Functional Analogy: Experimental Protocols
Given the structural similarity to pore-forming toxins, a primary research question is whether this compound exhibits similar functionality. The following experimental protocols provide a roadmap for investigating the potential pore-forming activity of this compound.
Recombinant Protein Expression and Purification
-
Objective: To produce sufficient quantities of pure this compound protein for functional and structural studies.
-
Methodology:
-
The coding sequence of the this compound gene is cloned into an appropriate expression vector (e.g., pET vector series) with a suitable tag (e.g., 6xHis-tag) for purification.
-
The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The cells are lysed, and the soluble fraction containing the recombinant this compound is collected.
-
The tagged this compound protein is purified using affinity chromatography (e.g., Ni-NTA chromatography), followed by size-exclusion chromatography to ensure homogeneity and the correct oligomeric state.
-
Liposome Preparation
-
Objective: To create artificial membrane vesicles to test the pore-forming activity of this compound in a controlled environment.
-
Methodology:
-
Lipids (e.g., a mixture of phosphatidylcholine and cholesterol) are dissolved in an organic solvent.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with a buffer containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar liposomes of a defined size.
-
External, unencapsulated dye is removed by size-exclusion chromatography.
-
Pore-Forming Activity Assay (Liposome Leakage Assay)
-
Objective: To determine if this compound can create pores in a lipid bilayer, leading to the release of encapsulated contents.
-
Methodology:
-
The dye-loaded liposomes are incubated with varying concentrations of purified this compound protein.
-
A known pore-forming toxin (e.g., ClyA) is used as a positive control, and a buffer-only condition serves as a negative control.
-
If pores are formed, the encapsulated dye is released and diluted in the surrounding buffer, leading to an increase in fluorescence as the self-quenching is relieved.
-
The fluorescence intensity is monitored over time using a fluorometer.
-
The percentage of dye release is calculated relative to the maximum release achieved by adding a detergent (e.g., Triton X-100).
-
Hemolysis Assay
-
Objective: To assess the ability of this compound to lyse red blood cells, a common characteristic of pore-forming toxins.
-
Methodology:
-
Freshly isolated red blood cells are washed and resuspended in an isotonic buffer.
-
The red blood cells are incubated with different concentrations of this compound protein.
-
A known hemolytic toxin is used as a positive control, and buffer is used as a negative control.
-
After incubation, the samples are centrifuged to pellet intact cells.
-
The release of hemoglobin into the supernatant is measured by spectrophotometry at a wavelength of 415 nm.
-
The percentage of hemolysis is calculated relative to the complete lysis induced by a hypotonic solution.
-
Visualizing the Comparison and Workflow
To further elucidate the structural relationship and the experimental approach, the following diagrams have been generated.
Caption: Structural comparison of this compound and ClyA monomers.
Caption: Experimental workflow for assessing this compound's pore-forming activity.
This guide provides a foundational framework for the comparative analysis of this compound and its structural homologs. The presented data and experimental protocols are intended to facilitate further research into the functional characterization of this intriguing mushroom protein and its potential applications.
References
- 1. Structure and properties of this compound, a novel Agaricus bisporus protein with structural relation to bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxin ClyA from Escherichia coli assembles to a 13-meric pore independent of its redox-state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytolysin A (ClyA): A Bacterial Virulence Factor with Potential Applications in Nanopore Technology, Vaccine Development, and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dominantly Negative Mutant ClyA Cytotoxin Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Immunogenicity of AB21 Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the immunogenicity of the novel AB21 protein, a dimeric protein isolated from Agaricus bisporus.[1] To establish a benchmark for its potential immunogenic profile, this document compares the assessment strategy for this compound against two well-characterized therapeutic monoclonal antibodies: Adalimumab and Infliximab (B1170848). The development of anti-drug antibodies (ADAs) can impact the safety and efficacy of therapeutic proteins, making immunogenicity assessment a critical component of drug development.[2][3][4]
Comparative Immunogenicity Data
The following table summarizes typical immunogenicity data for Adalimumab and Infliximab, which can serve as a reference point when evaluating the experimental results for the this compound protein. The formation of anti-drug antibodies is a known risk for TNF inhibitors like Adalimumab and Infliximab and can be associated with a loss of clinical response.[5][6]
| Parameter | This compound Protein | Adalimumab (Fully Human mAb) | Infliximab (Chimeric mAb) | Reference |
| Target | TBD | Tumor Necrosis Factor-alpha (TNF-α) | Tumor Necrosis Factor-alpha (TNF-α) | [7][8] |
| Incidence of Anti-Drug Antibodies (ADA) | To Be Determined | 15% of patients developed ADAs. | 50% of patients developed ADAs. | [9] |
| Neutralizing Antibodies (NAb) | To Be Determined | Presence of neutralizing antibodies is associated with lower serum drug levels and reduced efficacy.[5] | High levels of neutralizing antibodies can impair treatment efficacy by reducing unbound drug levels.[6] | [5][6] |
| Impact of Concomitant Immunosuppressants | To Be Determined | Concomitant use of methotrexate (B535133) reduces the risk of ADA formation.[5] | Co-administration with methotrexate or other DMARDs can prevent the development of neutralizing antibodies.[5] | [5] |
| Genetic Factors | To Be Determined | The HLA-DQA105 variant has been identified as a risk factor for developing antibodies.[9] | The HLA-DQA105 variant is a key genetic factor in ADA development.[9] | [9] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is commonly used for immunogenicity testing, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing antibodies.[10]
Anti-Drug Antibody (ADA) Screening and Confirmation via Bridging ELISA
The bridging ELISA format is a highly sensitive method for detecting bivalent anti-drug antibodies in patient samples.[2]
Principle: In this assay, the therapeutic protein (this compound) is used as both a capture and detection reagent. An ADA in the sample will "bridge" the biotinylated and labeled therapeutic protein, generating a detectable signal.
Protocol Outline:
-
Plate Coating: Streptavidin-coated microtiter plates are incubated with biotinylated this compound protein.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the captured biotinylated this compound.
-
Detection: Horseradish peroxidase (HRP)-labeled this compound protein is added, which binds to a different epitope on the ADA, forming a bridge.
-
Signal Generation: A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a colorimetric reaction.
-
Measurement: The absorbance is read using a plate reader. A stop solution is added before reading for colorimetric assays.[2][11]
Confirmation: To confirm the specificity of the detected antibodies, a competitive inhibition format is used where the sample is pre-incubated with an excess of the this compound protein. A significant reduction in the signal confirms the presence of specific anti-AB21 antibodies.
Neutralizing Antibody (NAb) Detection via Cell-Based Assay
Cell-based assays are crucial for determining if the detected ADAs have a functional impact by neutralizing the biological activity of the therapeutic protein.[12][13]
Principle: This assay measures the ability of ADAs in a patient sample to inhibit the biological activity of the this compound protein on a target cell line. The specific activity of this compound would first need to be determined (e.g., induction of apoptosis, cytokine secretion, etc.).
Protocol Outline:
-
Cell Seeding: A target cell line responsive to the this compound protein is seeded in a 96-well plate.
-
Sample Pre-incubation: Patient serum is pre-incubated with a fixed concentration of this compound protein to allow any NAbs to bind to the protein.
-
Cell Treatment: The pre-incubated mixture is then added to the cells.
-
Incubation: The plate is incubated to allow for the biological effect of the this compound protein.
-
Readout: The biological response is measured. For example, if this compound induces apoptosis, cell viability can be assessed using an MTT or similar assay.[14] A decrease in the biological effect of this compound in the presence of the patient serum indicates the presence of neutralizing antibodies.
T-Cell Proliferation Assay
T-cell assays are used in preclinical stages to assess the potential for a protein to activate T-cells, which is a key step in the development of an antibody response.[15][16]
Principle: This assay measures the proliferation of T-cells from a pool of healthy human donors in response to the this compound protein.
Protocol Outline:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Stimulation: The labeled PBMCs are cultured with the this compound protein or overlapping peptides spanning its sequence.
-
Incubation: The cells are incubated for several days to allow for T-cell proliferation.
-
Analysis: The proliferation of CD4+ helper T-cells is measured by flow cytometry, detecting the dilution of the CFSE dye.[17]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: T-Cell dependent antibody production pathway for this compound protein.
Caption: Workflow for the Anti-Drug Antibody (ADA) Bridging ELISA.
Caption: Workflow for the Neutralizing Antibody (NAb) cell-based assay.
References
- 1. rcsb.org [rcsb.org]
- 2. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Strategies for preclinical immunogenicity assessment of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Immunogenicity of infliximab and adalimumab: what is its role in hypersensitivity and modulation of therapeutic efficacy and safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Frontiers | Immunogenicity of TNF-Inhibitors [frontiersin.org]
- 8. Immunogenicity of TNF-Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Anti-drug antibody (ADA) assay | Immunogenicity | CRO services [oncodesign-services.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Neutralization Assay Protocol | Rockland [rockland.com]
- 15. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. proimmune.com [proimmune.com]
A Comparative Analysis of Bioactive Mushroom Proteins: A Guide for Researchers
An examination of proteins from Agaricus bisporus and other notable fungal species reveals a diverse landscape of biological activity. While the protein AB21 from Agaricus bisporus has been structurally characterized, a lack of publicly available data on its biological functions prevents a direct comparison with other well-studied mushroom proteins. This guide, therefore, focuses on a side-by-side comparison of two other bioactive proteins from Agaricus bisporus—Agaricus bisporus Lectin (ABL) and Mannose-Binding Protein (Abmb)—with two major classes of mushroom proteins: Fungal Immunomodulatory Proteins (FIPs) and Ribosome-Inactivating Proteins (RIPs).
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mushroom-derived proteins. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Overview of Compared Mushroom Proteins
Mushrooms are a rich source of bioactive molecules, with proteins being a significant component responsible for a range of pharmacological effects.[1][2][3] This comparison focuses on proteins with demonstrated immunomodulatory and cytotoxic properties.
Agaricus bisporus Lectin (ABL) is a well-characterized lectin known for its anti-proliferative effects on cancer cells and its ability to modulate the immune system.[1][4][5]
Agaricus bisporus Mannose-Binding Protein (Abmb) is a lectin-like protein that has been shown to stimulate innate immune cells and exhibit anti-proliferative activity against cancer cells.[1][6][7][8]
Fungal Immunomodulatory Proteins (FIPs) are a class of small proteins found in various mushroom species that exhibit potent immunomodulatory activities, including the ability to stimulate cytokine production and activate various immune cells.[9][10][11][12]
Ribosome-Inactivating Proteins (RIPs) are enzymes that inhibit protein synthesis by damaging ribosomes, leading to cytotoxicity.[13][14][15][16][17] They are being investigated for their potential as anti-cancer agents.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data on the biological activities of the compared mushroom proteins.
Table 1: Immunomodulatory Effects of Agaricus bisporus Proteins and FIPs
| Protein/Protein Class | Cell Line / System | Concentration | Observed Effect | Reference |
| Abmb | RAW 264.7 macrophages | 0.18 - 0.35 µM | Increased NO production | [6] |
| RAW 264.7 macrophages | Not specified | ~50-fold increase in IL-6, 1.5-fold increase in TNF-α, 3-fold increase in IL-10 | [6] | |
| Human PBMCs | Not specified | Activation of dendritic and natural killer (NK) cells | [6][7] | |
| FIPs (general) | Murine macrophage RAW264.7 cells | 1–8 µg/mL | Promoted proliferation and activation | [9] |
| Murine macrophage RAW264.7 cells | 8 µg/mL | Induction of pro-inflammatory and anti-inflammatory genes | [9] |
Table 2: Cytotoxic and Anti-proliferative Effects of Agaricus bisporus Proteins and RIPs
| Protein/Protein Class | Cell Line | IC50 / Concentration | Observed Effect | Reference |
| ABL | HT29 adenocarcinoma cells | 20 µg/mL | Reversible inhibition of epithelial cell proliferation | [4] |
| Abmb | MCF-7 breast cancer cells | Not specified | Mannose-inhibitable anti-proliferative activity | [8] |
| Bisporitin (a RIP from A. bisporus) | Rabbit reticulocyte lysate | Not specified | Inhibition of protein synthesis | [15] |
| Volvarin (a RIP) | Rabbit reticulocyte lysate | 0.5 nM | Potent inhibition of protein synthesis | [13] |
| Pleuturegin (a RIP) | Rabbit reticulocyte lysate | 0.5 nM | Inhibition of translation | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of these mushroom proteins.
Caption: Simplified signaling pathway for Fungal Immunomodulatory Proteins (FIPs).
Caption: General mechanism of action for Ribosome-Inactivating Proteins (RIPs).
Caption: A typical workflow for assessing the anti-proliferative effects of mushroom proteins.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic or anti-proliferative effects of mushroom proteins on cancer cell lines.
Objective: To determine the concentration of a mushroom protein that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mushroom protein stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the mushroom protein in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the protein dilutions to the respective wells. Include a vehicle control (medium without protein).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Cytokine Expression Analysis (ELISA)
This protocol outlines a general method for quantifying the induction of cytokines by immunomodulatory mushroom proteins.
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to a mushroom protein.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., PBMCs)
-
Complete cell culture medium
-
Mushroom protein stock solution (ensure it is endotoxin-free)
-
24-well plates
-
ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Seed immune cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mushroom protein. Include a positive control (e.g., LPS) and a negative control (medium alone).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
Conclusion
The proteins derived from Agaricus bisporus and other mushrooms represent a promising frontier in the development of novel therapeutics. While the specific biological activities of the this compound protein remain to be elucidated, other proteins from the same mushroom, such as ABL and Abmb, have demonstrated significant anti-proliferative and immunomodulatory effects. In comparison to broader classes of mushroom proteins like FIPs and RIPs, these individual proteins from A. bisporus show comparable mechanisms of action and potency in certain assays. Further research, including in vivo studies and the elucidation of more detailed molecular mechanisms, is necessary to fully realize the therapeutic potential of these fascinating biomolecules. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in this dynamic field.
References
- 1. Lectins from the Edible Mushroom Agaricus bisporus and Their Therapeutic Potentials [mdpi.com]
- 2. Lectins from the Edible Mushroom Agaricus bisporus and Their Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lectins from Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agaricus bisporus Mannose-Binding Protein Stimulates the Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agaricus bisporus Mannose-Binding Protein Stimulates the Innate Immune Cells [apb.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Fungal Immunomodulatory Proteins: Characteristic, Potential Anti-Tumor Activities and Their Molecular Mechanisms - Drug Discovery Today [drugdiscoverytoday.com]
- 11. In Silico functional and phylogenetic analyses of fungal immunomodulatory proteins of some edible mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Understanding of the Structure and Function of Fungal Immunomodulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation, Characterization, and Biocompatibility of Bisporitin, a Ribotoxin-like Protein from White Button Mushroom (Agaricus bisporus) | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ribotoxic Proteins, Known as Inhibitors of Protein Synthesis, from Mushrooms and Other Fungi According to Endo’s Fragment Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Clarification Required for AB21 Disposal Procedures
To provide accurate and safe disposal procedures for the substance designated "AB21," further clarification is urgently needed. Initial research indicates that "this compound" is a product or catalog number used by different suppliers to refer to distinct chemical substances, rather than a unique chemical identifier.
Safety Data Sheets (SDS) associated with the designation "this compound" correspond to various chemicals, including "Reactive Blue 21" and other laboratory reagents.[1][2] As disposal protocols are chemical-specific and dictated by the inherent hazards of a substance, providing generic guidance would be irresponsible and potentially dangerous.
To ensure the safety of researchers, scientists, and drug development professionals, and to provide essential, immediate safety and logistical information, please provide one of the following:
-
The specific chemical name (e.g., as per IUPAC nomenclature)
-
The CAS (Chemical Abstracts Service) number
Once the exact chemical identity of "this compound" is known, a comprehensive guide to its proper disposal can be developed, including:
-
Detailed operational and disposal plans
-
Step-by-step procedural guidance
-
Quantitative data on exposure limits and waste concentration thresholds, summarized in clearly structured tables
-
Detailed methodologies for any necessary pre-disposal treatment or neutralization experiments
-
A logical workflow diagram for disposal decision-making, rendered in Graphviz
Your safety is our primary concern. We are committed to being your preferred source for information on laboratory safety and chemical handling. By providing the specific chemical information, you will enable us to deliver the precise and reliable guidance you need to maintain a safe laboratory environment.
References
Essential Safety and Handling Protocols for AB21
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical substances. This document provides essential, immediate safety and logistical information for the handling and disposal of the mixture identified as AB21, based on its Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, the use of standard laboratory personal protective equipment is a fundamental safety measure to prevent exposure and contamination.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Change contaminated clothing and wash hands after working with the substance.[1] |
| Eye Protection | Safety Glasses | Recommended to prevent accidental eye contact. |
| Respiratory Protection | Not required | Except in case of aerosol formation.[1] |
| Skin and Body Protection | Lab Coat | Wear to protect skin and clothing from potential splashes. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Ensure adequate ventilation in the work area.
-
Personal Hygiene: Change contaminated clothing promptly and wash hands thoroughly after handling the substance.[1]
Storage:
-
Conditions: Keep containers tightly closed.[1]
-
Temperature: Refer to the product label for recommended storage temperature.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Containment: Cover drains to prevent entry into the sewer system.[1]
-
Absorption: Take up the spill with a liquid-absorbent material (e.g., Chemizorb®).[1]
-
Collection: Collect, bind, and pump off spills.[1]
-
Cleaning: Clean the affected area thoroughly.[1]
-
Disposal: Dispose of the absorbent material and collected substance properly.[1]
First Aid Procedures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1] |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Regulations: Waste material must be disposed of in accordance with national and local regulations.[1]
-
Containers: Leave chemicals in their original containers. Do not mix with other waste.[1]
-
Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Logical workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
